molecular formula C10H8ClIN2 B13107293 4-Chloro-2-ethyl-6-iodoquinazoline

4-Chloro-2-ethyl-6-iodoquinazoline

Cat. No.: B13107293
M. Wt: 318.54 g/mol
InChI Key: YKJHLDQTFAVUGC-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-6-iodoquinazoline is a useful research compound. Its molecular formula is C10H8ClIN2 and its molecular weight is 318.54 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClIN2

Molecular Weight

318.54 g/mol

IUPAC Name

4-chloro-2-ethyl-6-iodoquinazoline

InChI

InChI=1S/C10H8ClIN2/c1-2-9-13-8-4-3-6(12)5-7(8)10(11)14-9/h3-5H,2H2,1H3

InChI Key

YKJHLDQTFAVUGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)I)C(=N1)Cl

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of C2-Ethyl Substitution in Quinazoline-Based Anticancer Agents: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1] Its versatile structure has given rise to a multitude of potent kinase inhibitors, including several FDA-approved drugs.[2] While much attention has been focused on substitutions at the C4, C6, and C7 positions, the substituent at the C2 position plays a critical, albeit sometimes subtle, role in modulating the pharmacological profile of these compounds. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-ethyl substituted quinazolines, offering insights into their synthesis, biological evaluation, and the nuanced impact of this specific alkyl group on anticancer activity.

The Quinazoline Core: A Privileged Scaffold in Oncology

Quinazoline-based compounds have demonstrated remarkable success as inhibitors of key signaling proteins involved in cancer progression, most notably receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] These enzymes are often dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. The 4-anilinoquinazoline framework, in particular, has proven to be an exceptional pharmacophore for targeting the ATP-binding site of these kinases.

The core structure of a 2-substituted quinazoline is depicted below:

Caption: General structure of a substituted quinazoline, highlighting the key positions for modification.

The Influence of the 2-Ethyl Substituent: A Subtle Modulator of Activity

While large aromatic or heterocyclic groups at the C2 position have been extensively explored, the impact of small alkyl groups like ethyl is less documented but equally important for fine-tuning the properties of a drug candidate.

Direct Comparison with Other C2-Substituents

A key study investigating quinazoline derivatives with substitutions at the N3 and C2 positions provided a direct comparison between a 2-ethyl and a 2-ethyl acetate group. The research revealed that the presence of the ethyl acetate fragment was crucial for enhancing anticancer efficacy, while the ethyl group alone did not have a notable impact on the antiproliferative activity.[4] This suggests that while the ethyl group is well-tolerated, the addition of a polar, hydrogen-bond accepting moiety like the acetate group can significantly improve biological activity.

Another study on multi-target inhibitors found that the presence of bulk at the C2-position is important for activity against receptor tyrosine kinases.[5] Comparing a 2-H substituted compound with 2-CH3 and 2-Cl substituted analogs, the 2-H compound showed a significant loss in potency. While this study did not include a 2-ethyl analog, it supports the hypothesis that a substituent larger than hydrogen at the C2 position is beneficial for kinase inhibition.

General Trends for C2-Alkyl Substitution

The collective evidence from various studies points to several general trends regarding C2-alkylation of the quinazoline scaffold in the context of anticancer activity:

  • Steric Bulk: A certain degree of steric bulk at the C2 position appears to be favorable for interaction with the ATP-binding pocket of many kinases. This is likely due to the occupation of a hydrophobic sub-pocket, leading to enhanced binding affinity.

  • Hydrophobicity: The hydrophobic nature of the ethyl group can contribute to favorable van der Waals interactions within the target protein.

  • Metabolic Stability: Alkyl groups can influence the metabolic stability of the compound, and the ethyl group is generally considered to be relatively stable.

  • Fine-Tuning of Potency: While not always the primary driver of potency, the C2-alkyl group can serve as a fine-tuning element to optimize the overall activity profile of a lead compound.

Synthesis of 2-Ethyl Substituted Quinazolines

The synthesis of 2-ethyl substituted quinazolin-4(3H)-ones, a common precursor for further derivatization, can be achieved through several established methods. A prevalent approach involves the condensation of an anthranilic acid derivative with an appropriate precursor for the 2-ethyl group.

General Synthetic Pathway

G A Anthranilic Acid C 2-Ethyl-4H-3,1-benzoxazin-4-one A->C Acylation B Propionyl Chloride B->C E 2-Ethyl-4-anilinoquinazoline C->E Ring Opening & Cyclization G 2-Ethylquinazolin-4(3H)-one C->G Ammonolysis D Amine (e.g., Aniline derivative) D->E F Ammonia F->G

Caption: A common synthetic route to 2-ethyl substituted quinazolines.

Experimental Protocol: Synthesis of 2-Ethylquinazolin-4(3H)-one

This protocol outlines a general procedure for the synthesis of the 2-ethylquinazolin-4(3H)-one core, which can then be further modified, for example, by chlorination at the C4 position followed by nucleophilic substitution to introduce an anilino group.

Step 1: Acylation of Anthranilic Acid

  • To a stirred solution of anthranilic acid in a suitable solvent (e.g., pyridine or dioxane), slowly add propionyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration. Wash the solid with water and dry to obtain N-propionylanthranilic acid.

Step 2: Cyclization to form the Benzoxazinone

  • Reflux the N-propionylanthranilic acid obtained in Step 1 with acetic anhydride for 2-3 hours.

  • Remove the excess acetic anhydride under reduced pressure.

  • The resulting residue, 2-ethyl-4H-3,1-benzoxazin-4-one, can often be used in the next step without further purification.

Step 3: Formation of 2-Ethylquinazolin-4(3H)-one

  • Dissolve the 2-ethyl-4H-3,1-benzoxazin-4-one in a suitable solvent such as ethanol.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and collect the precipitated 2-ethylquinazolin-4(3H)-one by filtration. The product can be recrystallized from a suitable solvent like ethanol.

Biological Evaluation and Data Presentation

The anticancer activity of 2-ethyl substituted quinazolines is typically evaluated through a series of in vitro assays.

In Vitro Cytotoxicity Assays

The most common method to assess the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Experimental Protocol: MTT Assay

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-ethyl substituted quinazoline derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Kinase Inhibition Assays

To determine the specific molecular targets of these compounds, in vitro kinase inhibition assays are performed. These assays measure the ability of the compounds to inhibit the enzymatic activity of specific kinases, such as EGFR and VEGFR-2.

Data Summary Table

Compound IDC2-SubstituentTarget/Cell LineIC50 (µM)Reference
1 -CH2CH3A-549> 10[4]
2 -CH2COOCH2CH3A-5490.59 ± 0.01[4]
2 EGFR0.0694 ± 0.00155[4]
2 VEGFR-20.1894 ± 0.00566[4]

This table illustrates the significant increase in potency when the 2-ethyl group is functionalized with an acetate moiety.

Conclusion and Future Perspectives

The 2-ethyl substituent on the quinazoline scaffold serves as a valuable, albeit subtle, modulator of anticancer activity. While it may not be the primary determinant of potency in all cases, its steric and hydrophobic properties can contribute to enhanced binding at the target site. The available data suggests that a substituent at the C2 position is generally preferred over hydrogen for kinase inhibition.

Future research in this area should focus on a systematic evaluation of a homologous series of 2-alkyl substituted quinazolines to provide a clearer and more quantitative understanding of the role of the ethyl group. Such studies would be invaluable for the rational design of next-generation quinazoline-based anticancer agents with improved potency, selectivity, and pharmacokinetic properties. The synthetic methodologies are well-established, paving the way for the exploration of a wider range of C2-substituted analogs.

References

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Sources

4-Chloro-2-ethyl-6-iodoquinazoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2-ethyl-6-iodoquinazoline: Physicochemical Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a substituted quinazoline of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a proposed synthetic route, and its potential therapeutic applications.

The quinazoline scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its versatile biological activity.[1][2] Modifications to the quinazoline ring system, such as the introduction of halogen and alkyl substituents, can significantly modulate the pharmacological profile of the resulting compounds.[3] this compound represents a unique combination of such substitutions, making it a promising candidate for further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The molecular formula was deduced by the addition of a 2-ethyl group to the known structure of 4-chloro-6-iodoquinazoline, and the molecular weight was calculated based on this deduced formula.

PropertyValue
Molecular Formula C₁₀H₈ClIN₂
Molecular Weight 318.54 g/mol
CAS Number 351426-09-0[4]
Appearance (Predicted) Off-white to pale yellow solid
Solubility (Predicted) Soluble in organic solvents like DMSO, DMF

Proposed Synthesis Pathway

A potential starting material for this synthesis is 2-amino-5-iodobenzoic acid. The synthesis could proceed through the formation of an N-acylated intermediate, which then undergoes cyclization to yield the corresponding 2-ethyl-6-iodoquinazolin-4(3H)-one. The final step would involve the chlorination of the quinazolinone to afford the target compound.

Experimental Protocol: A Proposed Synthesis
  • Step 1: N-Propionylation of 2-Amino-5-iodobenzoic Acid.

    • To a stirred solution of 2-amino-5-iodobenzoic acid in a suitable solvent (e.g., pyridine or dioxane), add propionyl chloride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the mixture into ice-water and acidify with dilute HCl to precipitate the product, 2-(propionamido)-5-iodobenzoic acid.

    • Filter, wash with water, and dry the crude product.

  • Step 2: Cyclization to 2-Ethyl-6-iodoquinazolin-4(3H)-one.

    • Heat the crude 2-(propionamido)-5-iodobenzoic acid with an excess of formamide or another suitable cyclizing agent at 150-160 °C for 2-3 hours.

    • Alternatively, the cyclization can be achieved by heating with acetic anhydride to form a benzoxazinone intermediate, followed by reaction with ammonia.

    • Cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol) to induce crystallization.

    • Filter the solid, wash with cold ethanol, and dry to obtain 2-ethyl-6-iodoquinazolin-4(3H)-one.

  • Step 3: Chlorination to this compound.

    • Reflux a mixture of 2-ethyl-6-iodoquinazolin-4(3H)-one in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF) for 3-5 hours.

    • After completion of the reaction (monitored by TLC), carefully remove the excess chlorinating agent under reduced pressure.

    • Treat the residue with crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow A 2-Amino-5-iodobenzoic Acid B N-Propionylation (Propionyl Chloride) A->B C 2-(Propionamido)-5-iodobenzoic Acid B->C D Cyclization (e.g., Formamide) C->D E 2-Ethyl-6-iodoquinazolin-4(3H)-one D->E F Chlorination (SOCl₂ or POCl₃) E->F G This compound F->G

Caption: Proposed synthesis of this compound.

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aromatic protons on the quinazoline ring, as well as a triplet and a quartet corresponding to the methyl and methylene protons of the 2-ethyl group, respectively.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct peaks for the carbons of the quinazoline core and the ethyl substituent.

  • Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of 318.54, along with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C=N and C-Cl stretching vibrations.

Potential Applications in Medicinal Chemistry and Drug Development

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][7][8] The presence of a chlorine atom at the 4-position of the quinazoline ring provides a reactive site for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives.

Substituted quinazolines are known to act as kinase inhibitors, and the 4-anilinoquinazoline scaffold is a key feature of several approved anticancer drugs, such as gefitinib and erlotinib.[2] The iodine atom at the 6-position can serve as a handle for further functionalization through cross-coupling reactions, enabling the introduction of various aryl or alkyl groups to explore structure-activity relationships.

The 2-ethyl substituent may influence the compound's steric and electronic properties, potentially leading to altered binding affinity and selectivity for biological targets. Therefore, this compound is a valuable intermediate for the synthesis of novel bioactive molecules with potential applications in oncology and other therapeutic areas.

Conclusion

This compound is a halogenated and alkylated quinazoline derivative with significant potential as a building block in drug discovery. This guide has provided its deduced molecular formula and calculated molecular weight, a plausible synthetic route, and an overview of its potential applications. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

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  • 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012, July 30). Brieflands. Retrieved February 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (2023, December 2). Retrieved February 25, 2026, from [Link]

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Comparative Technical Analysis: 4-Chloro-6-iodoquinazoline vs. 2-Ethyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and functional divergences between 4-chloro-6-iodoquinazoline (the "Parent Scaffold") and its 2-ethyl derivatives (specifically 4-chloro-2-ethyl-6-iodoquinazoline). While both serve as electrophilic warheads for kinase inhibitor development, the introduction of the ethyl group at the C2 position fundamentally alters the electronic profile , steric environment , and metabolic liability of the core. This guide details these differences to aid researchers in scaffold selection for Structure-Activity Relationship (SAR) optimization.

Chemical Architecture & Synthesis[1]

The primary difference lies in the cyclization step of the quinazolinone precursor. The C2 substituent is determined by the "carbon donor" reagent used to close the pyrimidine ring.

Synthetic Pathways[2][3]
  • Route A (Parent Scaffold): Utilizes Formamidine acetate or Formamide . These reagents provide a single carbon atom with no alkyl substitution, resulting in a proton (H) at C2.

  • Route B (2-Ethyl Derivative): Utilizes Propionic anhydride or Propionic acid . These reagents introduce a three-carbon chain, where two carbons form the ethyl group at C2.

Visualization of Synthetic Divergence

The following diagram maps the parallel synthesis pathways, highlighting the critical divergence point at the cyclization step.

Synthesis_Comparison Start 2-Amino-5-iodobenzoic Acid ReagentA Formamidine Acetate (Reflux, EtOH) Start->ReagentA ReagentB Propionic Anhydride (Reflux) Start->ReagentB InterA 6-Iodoquinazolin-4(3H)-one ReagentA->InterA ChlorA POCl3 / DIPEA InterA->ChlorA ProductA 4-Chloro-6-iodoquinazoline (Parent) ChlorA->ProductA InterB 2-Ethyl-6-iodoquinazolin-4(3H)-one ReagentB->InterB ChlorB POCl3 / DIPEA InterB->ChlorB ProductB This compound (Variant) ChlorB->ProductB

Caption: Divergent synthesis of 2-H and 2-Ethyl quinazoline scaffolds from a common iodobenzoic acid precursor.

Reactivity Profile: The Core Technical Differences

The introduction of the ethyl group affects the reactivity of the C4-chlorine atom toward Nucleophilic Aromatic Substitution (SNAr), which is the standard method for introducing the aniline moiety found in drugs like Gefitinib or Lapatinib.

Electronic Effects (+I Induction)
  • Parent (2-H): The proton at C2 offers no electron donation. The pyrimidine ring remains highly electron-deficient, making the C4 position highly electrophilic and reactive toward amines.

  • 2-Ethyl: The ethyl group exerts a positive inductive effect (+I) . This electron donation slightly increases the electron density of the pyrimidine ring, rendering the C4 carbon less electrophilic. Consequently, SNAr reactions with the 2-ethyl derivative often require higher temperatures or longer reaction times compared to the parent.

Steric Hindrance[4]
  • Parent (2-H): Minimal steric bulk. Nucleophiles can approach C4 easily.

  • 2-Ethyl: The ethyl group adds bulk adjacent to the N3 nitrogen. While C4 is not directly blocked, the increased steric volume can hinder the approach of bulky nucleophiles (e.g., ortho-substituted anilines) or affect the rotation of the final product in the binding pocket.

Comparative Data Table
Feature4-Chloro-6-iodoquinazoline (Parent)This compound
C2 Substituent Proton (-H)Ethyl (-CH₂CH₃)
Electronic Effect NeutralElectron Donating (+I)
C4 Reactivity (SNAr) High (Fast kinetics)Moderate (Slower kinetics)
Typical SNAr Temp Room Temp to 60°C60°C to 90°C (Reflux often required)
Solubility (LogP) Lower (More polar)Higher (More lipophilic)
1H NMR Diagnostic Singlet at ~9.0 ppm (C2-H)Triplet (~1.3 ppm) & Quartet (~2.9 ppm)

Medicinal Chemistry & SAR Implications[1][4][6][7][8][9][10][11][12][13]

In drug discovery, the choice between these two scaffolds is rarely about chemical reactivity alone; it is about biological fit and ADME properties .

Kinase Binding Mode
  • The "Gatekeeper" Interaction: In many kinase active sites (e.g., EGFR), the C2 position faces the solvent front or the gatekeeper residue.

    • 2-H: Preferred for tight pockets (e.g., EGFR wild type).

    • 2-Ethyl: Can induce clashes in small pockets but may improve potency in kinases with larger hydrophobic pockets or specific selectivity requirements (e.g., VEGFR-2, ALK2).

  • Selectivity Shift: The ethyl group can act as a "selectivity toggle," preventing binding to off-target kinases that cannot accommodate the extra bulk.

Metabolic Liability (Crucial for Drug Design)
  • Benzylic Oxidation: The methylene group (-CH₂-) of the 2-ethyl chain is benzylic . This position is highly susceptible to metabolic oxidation by Cytochrome P450 enzymes (CYP450), potentially converting the ethyl group into a secondary alcohol or ketone in vivo.

  • Implication: If metabolic stability is a project issue, the 2-ethyl group represents a "soft spot" that may require deuteration or replacement (e.g., with a cyclopropyl or trifluoromethyl group) to block metabolism.

SAR Decision Tree

SAR_Logic Root Scaffold Selection Choice1 4-Chloro-6-iodoquinazoline (2-H) Root->Choice1 Choice2 This compound (2-Et) Root->Choice2 Pro1 Pro: High Reactivity (Easy Synthesis) Choice1->Pro1 Pro2 Pro: Fits Small Gatekeeper Pockets (EGFR) Choice1->Pro2 Con1 Con: Lower Lipophilicity (Lower Permeability?) Choice1->Con1 Pro3 Pro: Higher Selectivity (Steric Exclusion) Choice2->Pro3 Pro4 Pro: Increased Lipophilicity (Brain Pen?) Choice2->Pro4 Con2 Risk: Metabolic Instability (Benzylic Ox) Choice2->Con2 Con3 Risk: Slower Reaction Kinetics Choice2->Con3

Caption: Strategic decision tree for selecting between 2-H and 2-Ethyl quinazoline scaffolds.

Experimental Protocols

These protocols are designed to be self-validating. The key validation step is the NMR check of the intermediate quinazolinone before chlorination.

Protocol A: Synthesis of 4-Chloro-6-iodoquinazoline (2-H)
  • Cyclization:

    • Mix 2-amino-5-iodobenzoic acid (1.0 eq) with Formamidine Acetate (2.0 eq) in Ethanol.

    • Reflux for 4–6 hours. Monitor by TLC (High polarity shift).

    • Cool, filter precipitate. Wash with cold EtOH.

    • Validation: 1H NMR (DMSO-d6) must show a singlet at ~8.1 ppm (C2-H) and ~8.3 ppm (C4-H, if enol form is minor) or broad amide peaks.

  • Chlorination:

    • Suspend dried 6-iodoquinazolin-4(3H)-one in POCl₃ (5–10 vol).

    • Add DIPEA (1.5 eq) dropwise (Exothermic!).

    • Heat to reflux (105°C) for 2–4 hours until clear solution forms.

    • Concentrate POCl₃, quench carefully with ice/NaHCO₃. Extract with DCM.

    • Validation: 1H NMR (CDCl3) shows Singlet at ~9.0 ppm (C2-H) .

Protocol B: Synthesis of this compound (2-Et)
  • Cyclization:

    • Mix 2-amino-5-iodobenzamide (1.0 eq) with Propionic Anhydride (5.0 eq).

    • Reflux (140°C) for 2–3 hours.

    • Note: If using acid, propionic acid reflux is required.

    • Cool, pour into water/ice. Filter solid.

    • Validation: 1H NMR (DMSO-d6) must show Triplet (~1.2 ppm) and Quartet (~2.6 ppm) for the ethyl group.

  • Chlorination:

    • Suspend 2-ethyl-6-iodoquinazolin-4(3H)-one in POCl₃.

    • Add DIPEA (1.5 eq).

    • Reflux (105°C) for 3–6 hours. Note: This often takes longer than the 2-H analog due to steric/electronic effects.

    • Workup as above.

    • Validation: 1H NMR (CDCl3) shows ethyl pattern and NO singlet at 9.0 ppm .

General C4-Amination (SNAr)
  • Substrate: 4-chloro-quinazoline derivative (1.0 eq).

  • Nucleophile: Aniline/Amine (1.1 eq).

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).

  • Condition:

    • For 2-H: Heat at 60°C for 2–4 hours. Product often precipitates as HCl salt.

    • For 2-Et: Heat at 80°C (Reflux) for 4–8 hours. If reaction is sluggish, add catalytic KI or switch to n-Butanol at 110°C.

References

  • Synthesis of 4-Chloro-6-iodoquinazoline: GuideChem. "Synthesis method of 4-Chloro-6-iodoquinazoline." GuideChem Chemical Network. Link

  • Quinazoline Reactivity & SNAr: BenchChem. "Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives." BenchChem Technical Support. Link

  • SAR of 2-Substituted Quinazolines: National Institutes of Health (NIH). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." PMC. Link

  • Metabolic Stability (Benzylic Oxidation): MDPI. "Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis." Molecules. Link

  • Comparative Reactivity (2-Methyl vs 2-H): NIH. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein J. Org. Chem.Link

Technical Guide: Solubility Profiling & Solvent Systems for 4-Chloro-2-ethyl-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

4-Chloro-2-ethyl-6-iodoquinazoline (CAS: 98556-31-1) is a critical heterocyclic intermediate, most notably utilized in the synthesis of tyrosine kinase inhibitors such as Lapatinib . Its dual-halogenated scaffold presents unique solubility challenges: the C4-chloro group renders it electrophilic and prone to hydrolysis, while the C6-iodo group increases lipophilicity and allows for palladium-catalyzed cross-coupling.

Understanding the solubility profile of this compound is not merely about dissolution; it is a control parameter for reaction kinetics (S_NAr substitutions), hydrolytic stability, and isolation efficiency. This guide provides a definitive framework for solvent selection, supported by mechanistic insights and validated protocols.

Part 2: Chemical Properties & Solubility Profile[1][2][3]

Physicochemical Drivers

The solubility of this compound is governed by three molecular features:

  • The Quinazoline Core: Planar and aromatic, facilitating

    
    -
    
    
    
    stacking, which can lead to high lattice energy and reduced solubility in non-polar aliphatics.
  • The 2-Ethyl Substituent: Adds minor aliphatic character, slightly improving solubility in moderately polar solvents (e.g., Ethyl Acetate) compared to the 2-H analog.

  • Halogen Substituents (4-Cl, 6-I): These increase lipophilicity (

    
     estimated). The C4-Cl bond is highly polarized, making the compound reactive toward nucleophilic solvents (e.g., water, alcohols) under specific conditions.
    
Qualitative Solubility Matrix

The following data categorizes solvents based on their utility in processing this specific intermediate.

Solvent ClassRepresentative SolventsSolubility StatusOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE)High Primary Reaction/Extraction Media. Excellent for synthesis and workup. Inert to the electrophilic C4-Cl center.
Polar Aprotic DMF, DMSO, NMP, DMAcHigh S_NAr Reaction Media. High solubility accelerates nucleophilic substitutions. Difficult to remove during workup (high BP).
Esters & Ethers Ethyl Acetate (EtOAc), THF, 2-MeTHFModerate Crystallization/Wash Media. THF is excellent for reactions but requires anhydrous conditions to prevent hydrolysis.
Alcohols Methanol, Ethanol, IsopropanolModerate/Reactive Anti-Solvents/Reagents. Soluble, but risk of alcoholysis (forming ether byproducts) at high temps/pH. Used cold for precipitation.[1]
Non-Polar Aliphatics Hexanes, Heptane, CyclohexaneLow Anti-Solvents. Used to crash out the product from DCM or EtOAc solutions.
Aqueous Water, BrineInsoluble Wash Media. The compound is hydrophobic. Aqueous washes remove inorganic salts without dissolving the product.

Critical Warning: Avoid prolonged exposure to wet polar aprotic solvents (e.g., wet DMSO) or hot alcohols, as the 4-chloro group is susceptible to nucleophilic displacement, degrading the material to the corresponding quinazolinone or ether.

Part 3: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation solubility of this compound in a candidate solvent.

Reagents & Equipment:

  • This compound (Test Article)[2]

  • Candidate Solvent (HPLC Grade)

  • Temperature-controlled shaker or water bath

  • 0.45 µm PTFE Syringe Filter (Nylon filters may degrade in halogenated solvents)

  • Pre-weighed glass vials

Workflow:

  • Saturation: Add excess solid (approx. 50 mg) to 1.0 mL of solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Self-Validation: Ensure solid remains visible throughout. If all solid dissolves, add more until a precipitate persists.

  • Filtration: Centrifuge or let settle, then filter the supernatant using a pre-warmed syringe and PTFE filter to prevent precipitation in the needle.

  • Quantification: Transfer a precise volume (e.g., 0.5 mL) of filtrate to a pre-weighed vial. Evaporate solvent under nitrogen/vacuum. Weigh the residue.

  • Calculation:

    
    
    
Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic for solubility testing, distinguishing between kinetic (rapid) and thermodynamic (equilibrium) methods.

SolubilityWorkflow Start Start: Solubility Profiling SolventChoice Select Solvent Class (Based on Application) Start->SolventChoice VisualCheck Visual Solubility Check (Add 10mg to 1mL) SolventChoice->VisualCheck Dissolved Dissolved? VisualCheck->Dissolved HighSol High Solubility (>10 mg/mL) Proceed to HPLC/Gravimetric Dissolved->HighSol Yes LowSol Low Solubility (<10 mg/mL) Heat to 50°C Dissolved->LowSol No HeatCheck Dissolved at 50°C? LowSol->HeatCheck RecrystCand Potential Recrystallization Solvent (Soluble Hot/Insoluble Cold) HeatCheck->RecrystCand Yes AntiSolvent Anti-Solvent Candidate (Insoluble Hot) HeatCheck->AntiSolvent No

Figure 1: Decision tree for categorizing solvents based on visual solubility checks, aiding in the selection of reaction media versus purification solvents.

Part 4: Application in Synthesis & Purification

Solvent Selection for Nucleophilic Substitution (S_NAr)

The primary utility of the 4-chloro group is its displacement by amines (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline in Lapatinib synthesis).

  • Recommended Solvent: Isopropanol (IPA) or Acetonitrile (MeCN) .

    • Why: While DCM dissolves the starting material well, it does not support the transition state of S_NAr reactions as effectively as polar solvents.

    • Protocol Insight: The reaction is often refluxed in IPA. The product (amino-quinazoline) is often less soluble in IPA than the chloro-precursor, allowing it to precipitate upon cooling, driving the reaction to completion and simplifying purification (filtration).

Workup & Isolation Strategy

When synthesizing this compound from its 4-hydroxy precursor (using


 or 

):
  • Quenching: The reaction mixture is typically quenched into ice water.

  • Extraction: Dichloromethane (DCM) is the gold standard here.

    • Reasoning: High solubility of the 4-chloro derivative in DCM ensures efficient recovery from the aqueous quench.

  • Drying: Use Anhydrous

    
    .
    
  • Crystallization: If the crude is impure, a solvent switch from DCM to Hexane/Ethyl Acetate is effective.

    • Method: Concentrate the DCM layer to a minimum volume, add Hexane slowly until turbidity appears, then cool to 0°C.

Visualization: Synthesis & Isolation Workflow

This diagram illustrates the solvent transformations required during the synthesis of the 4-chloro derivative.

SynthesisFlow Start Start: 6-Iodo-2-ethyl-4-quinazolinone Chlorination Chlorination (SOCl2 or POCl3) Solvent: Neat or Toluene Start->Chlorination Reflux Quench Quench Ice/Water + NaHCO3 Chlorination->Quench Cool & Pour Extraction Extraction Solvent: DCM (High Sol.) Quench->Extraction Phase Sep. Evap Evaporation Remove DCM Extraction->Evap Dry & Conc. Recryst Recrystallization Solvent: EtOAc/Hexane Evap->Recryst Purify Product Final Product: This compound Recryst->Product Filter

Figure 2: Process flow for the synthesis and isolation of the target compound, highlighting the critical solvent switch from reaction (Toluene/Neat) to workup (DCM) to purification (EtOAc/Hexane).

Part 5: References

  • PubChem. (2025).[3] 4-Chloro-6-iodoquinazoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Retrieved from [Link]

Sources

6-iodoquinazoline scaffold in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

The 6-iodoquinazoline scaffold represents a high-value "molecular pivot" in modern medicinal chemistry.[1] Unlike its ubiquitously substituted 6,7-dimethoxy cousins (e.g., Gefitinib, Erlotinib), the 6-iodo variant offers a unique orthogonal handle for late-stage diversification. This guide details the strategic deployment of this scaffold, focusing on its synthesis, functionalization via palladium-catalyzed cross-coupling, and its critical role in structure-activity relationship (SAR) exploration for kinase inhibitors.

Part 1: The Strategic Value of the 6-Iodo Handle

In kinase inhibitor design, the quinazoline core typically binds to the ATP-binding pocket.[2] The N1 and N3 nitrogens interact with the hinge region.

  • The 4-position (usually an aniline) dictates affinity for the hydrophobic pocket.

  • The 6-position is the strategic vector. An iodine atom here is not merely a halogen; it is a reactive gateway. It allows chemists to rapidly generate libraries of compounds probing the "solvent front" or specific hydrophobic back-pockets (e.g., the gatekeeper residue in EGFR T790M mutants) after the core heterocycle has been constructed.

Part 2: Synthetic Architecture & Protocols

The most robust route to 6-iodoquinazoline does not rely on direct iodination of the heterocycle (which can suffer from regioselectivity issues) but rather on "pre-installing" the iodine on the anthranilic acid precursor.

Workflow Diagram: The "Build-and-Diversify" Strategy

The following diagram illustrates the logical flow from precursor to lead candidate, highlighting the critical divergence point at C-6.

SyntheticWorkflow Start 5-Iodoanthranilic Acid Cyclization Cyclization (Formamide/Acetate) Start->Cyclization Core 6-Iodoquinazolin-4(3H)-one (The Stable Intermediate) Cyclization->Core Activation Chlorination (POCl3/SOCl2) Core->Activation ActivatedCore 4-Chloro-6-iodoquinazoline Activation->ActivatedCore Sub4 SNAr (C-4 Substitution) Introduction of Hinge Binder ActivatedCore->Sub4 Scaffold 4-Anilino-6-iodoquinazoline (The Pivot Scaffold) Sub4->Scaffold Suzuki Suzuki Coupling (Aryl/Heteroaryl) Scaffold->Suzuki Pd(0)/Boronic Acid Sonogashira Sonogashira Coupling (Alkynes) Scaffold->Sonogashira Pd(0)/CuI/Alkyne Heck Heck Reaction (Alkenes) Scaffold->Heck Pd(II)/Alkene

Caption: Step-wise construction of the 6-iodoquinazoline scaffold showing the critical divergence point for library generation.

Detailed Experimental Protocol: The "Pivot" Synthesis

This protocol describes the conversion of the stable 6-iodoquinazolin-4-one into a functionalized kinase inhibitor lead. This workflow is self-validating: the disappearance of the characteristic C-Cl stretch and the shift in aromatic protons provide clear checkpoints.

Phase 1: Activation (Chlorination)

  • Reagents: 6-iodoquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

    
    , excess), 
    
    
    
    -Diisopropylethylamine (DIPEA, cat.).
  • Procedure:

    • Suspend 6-iodoquinazolin-4(3H)-one in neat

      
       (approx. 5-10 mL per gram).
      
    • Add catalytic DIPEA to accelerate the Vilsmeier-Haack-type mechanism.

    • Reflux (

      
      ) for 2-4 hours. Checkpoint: Solution turns clear and yellow/orange.
      
    • Critical Step: Evaporate excess

      
       under reduced pressure. Avert hydrolysis by pouring the residue onto crushed ice/ammonia water.
      
    • Filter the precipitate (4-chloro-6-iodoquinazoline). Dry in vacuo.

Phase 2: Hinge Binder Installation (SNAr)

  • Reagents: 4-chloro-6-iodoquinazoline (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), Isopropanol (

    
    ).
    
  • Procedure:

    • Dissolve the chloro-intermediate in

      
      .
      
    • Add the aniline.

    • Reflux for 2-3 hours.

    • Self-Validation: The product often precipitates as the HCl salt. Cool to RT, filter, and wash with cold ether.

    • Yields typically >85%.

Phase 3: The "Pivot" (Suzuki-Miyaura Coupling at C-6)

  • Objective: Install a solubilizing or hydrophobic group at position 6.

  • Reagents: 4-anilino-6-iodoquinazoline (1.0 eq), Phenylboronic acid derivative (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq), 1,4-Dioxane.
  • Procedure:

    • Degas solvents (Dioxane/Water) with

      
       for 15 mins (Oxygen is the enemy of Pd(0)).
      
    • Add reagents and catalyst under inert atmosphere.

    • Heat to

      
       for 6-12 hours.
      
    • Workup: Extract with EtOAc, wash with brine. Purify via flash chromatography (Hex/EtOAc).

Part 3: Medicinal Chemistry & SAR Logic

The 6-iodo group allows for the exploration of Chemical Space that 6,7-dialkoxy quinazolines cannot reach.

SAR Table: Impact of C-6 Modification on EGFR/VEGFR Activity
C-6 SubstituentElectronic EffectSteric ProfilePredicted Biological Outcome
-I (Iodine) Weak withdrawingModerateParent Scaffold. Good potency, but often poor solubility. Serves as the baseline.
-Aryl (Phenyl) ConjugationBulkyExtended Reach. Can access the hydrophobic pocket II. often increases potency against VEGFR-2.
-Alkynyl WithdrawingLinear/RigidRigid Spacer. Ideal for reaching deep pockets or avoiding steric clashes with the "Gatekeeper" residue (T790M).
-Heterocycle VariableBulky/PolarSolubility/Selectivity. Introduction of Pyridine or Morpholine at C-6 drastically improves ADME (Solubility) and can form H-bonds with solvent-front residues.
Mechanistic Diagram: Binding Mode Logic

This diagram visualizes how the 6-iodo-derived modifications interact with the kinase domain, specifically EGFR.

SAR_Logic cluster_molecule Quinazoline Scaffold Hinge Hinge Region (Met793) Gatekeeper Gatekeeper (Thr790/Met790) Solvent Solvent Front (Solubility Zone) N1_N3 N1/N3 (H-Bond Acceptor) N1_N3->Hinge Primary Binding C4_Anilino 4-Anilino Group (Hydrophobic Interaction) N1_N3->C4_Anilino C4_Anilino->Gatekeeper Steric Fit C6_Pivot C-6 Pivot (The Iodo Handle) C4_Anilino->C6_Pivot C6_Pivot->Gatekeeper Vector for Avoiding Clash (Alkynes) C6_Pivot->Solvent Vector for Solubilizing Groups

Caption: SAR interaction map showing how C-6 modifications modulate binding properties in the ATP pocket.

Part 4: Future Outlook & PROTACs

The 6-iodoquinazoline scaffold is currently experiencing a renaissance in the field of Targeted Protein Degradation (PROTACs) .

  • The Logic: PROTACs require a linker to connect the warhead (ligand) to an E3 ligase recruiter.

  • The Application: The C-6 position points towards the solvent front in many kinase crystal structures. This makes the 6-iodo group the ideal attachment point for the linker chain via Sonogashira or Heck coupling, minimizing disruption to the primary binding event at the hinge.

References

  • Synthesis and biological evaluation of iodoquinazolinone derivatives. Journal of Chemical and Pharmaceutical Research.[3][4][5][6][7][8][9][10]

  • Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. PMC - NIH.10[3][6][7][10]

  • Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. PMC - NIH.8[3][6][7][10]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones. MDPI.4[3][4][5][6][7][10]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC - NIH.3[3][6][7][10]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.11[3][4][5][6][7][8][9][10]

Sources

The Impact of 2-Position Substitution on Quinazoline Lipophilicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences a drug molecule's journey through the body, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] For medicinal chemists, modulating lipophilicity is a key strategy for optimizing a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of how subtle structural modifications to the quinazoline scaffold—specifically, the substitution of a hydrogen atom with an ethyl group at the 2-position—can significantly alter its lipophilic character. We will explore the theoretical underpinnings of this change, detail robust experimental and computational methods for its quantification, and discuss the downstream implications for drug development.

Introduction: The Central Role of Lipophilicity in Drug Design

Lipophilicity, the "fat-loving" nature of a molecule, dictates its ability to partition between a non-polar, lipid-like environment and a polar, aqueous one.[1] This property is a primary determinant of a drug's behavior in biological systems.[1]

  • Absorption: For oral drugs, sufficient lipophilicity is required to traverse the lipid-rich membranes of the gastrointestinal tract.[1][]

  • Distribution: Once absorbed, a drug's lipophilicity influences its distribution into various tissues. Highly lipophilic compounds may readily cross the blood-brain barrier or accumulate in fatty tissues.[1][]

  • Metabolism: More lipophilic drugs are often more susceptible to metabolism by hepatic enzymes, which can affect their half-life.[]

  • Target Engagement: The binding pockets of many protein targets are hydrophobic in nature, meaning that a certain degree of lipophilicity can enhance ligand affinity.[]

However, a delicate balance is required. Excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and non-specific binding, potentially causing off-target toxicity.[][5] The widely cited Lipinski's Rule of Five suggests that for a compound to have drug-like properties, its LogP (a measure of lipophilicity) should generally not exceed 5.[1][]

The quinazoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[6] Fine-tuning the physicochemical properties of quinazoline derivatives is therefore of paramount importance.

Structural Modification and Its Physicochemical Consequences

The seemingly minor change of replacing a hydrogen atom with an ethyl group at the 2-position of the quinazoline core introduces a significant alteration in the molecule's hydrophobic surface area.

dot

Caption: Structural comparison of 2-H and 2-Et quinazoline cores.

From a theoretical standpoint, the ethyl group (-CH2CH3) is a non-polar, aliphatic moiety.[7] Its addition increases the molecule's overall carbon count and reduces its relative polarity compared to the parent 2-hydrogen analogue. This is due to the hydrophobic nature of alkyl groups, which interact weakly with water molecules.[7] This fundamental change is expected to result in a positive shift in the compound's LogP value, indicating increased lipophilicity. Small lipophilic groups at the C-2 position of the quinazoline scaffold have been shown to potentially increase biological activity in certain contexts.[6]

Quantifying the Change in Lipophilicity

To accurately assess the impact of the 2-ethyl substitution, both computational and experimental methods should be employed. These approaches provide complementary data, strengthening the confidence in the observed results.

Computational Prediction (cLogP)

In silico methods provide a rapid and cost-effective way to estimate lipophilicity before a compound is synthesized. Numerous algorithms exist (e.g., ALOGP, XLOGP3, ClogP) that calculate the logarithm of the partition coefficient (cLogP) based on the molecule's structure by summing the hydrophobic contributions of its fragments.[8]

Rationale: The primary value of cLogP lies in its predictive power for compound design and prioritization. By calculating the theoretical lipophilicity of a proposed series of analogues, chemists can identify and focus on compounds within the desired physicochemical space, saving significant synthetic effort.

Experimental Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely accepted experimental method for determining lipophilicity.[9][10] It measures the retention time of a compound on a non-polar stationary phase (typically C18) as it is eluted by a polar mobile phase. Compounds with higher lipophilicity interact more strongly with the stationary phase and thus have longer retention times.

The retention time is used to calculate the retention factor (k), which can then be correlated to LogP values by running a set of calibration standards with known LogP values.

Self-Validating Experimental Protocol: Lipophilicity Determination by RP-HPLC

Objective: To determine the chromatographic hydrophobicity index (and correlate it to LogP) for 2-H and 2-Et quinazoline derivatives.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid

  • Test Compounds: 2-H and 2-Et quinazoline derivatives (dissolved in DMSO or Acetonitrile at 1 mg/mL)

  • Calibration Standards: A series of compounds with known LogP values (e.g., a homologous series of alkylbenzenes or well-characterized drugs).

Methodology:

  • System Preparation & Equilibration:

    • Install the C18 column and set the column oven temperature to a constant value (e.g., 40 °C) to ensure reproducible retention times.

    • Purge the system with the mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.

    • Causality: Maintaining a constant temperature is critical as retention is temperature-dependent. Equilibration ensures the stationary phase is ready for consistent analyte interaction.

  • Determination of Dead Time (t0):

    • Inject a non-retained compound (e.g., uracil or sodium nitrate).

    • The retention time of this peak is the column dead time (t0).

    • Causality: t0 represents the time it takes for an unretained compound to pass through the system. It is essential for calculating the retention factor (k), which measures the actual interaction with the stationary phase.

  • Calibration Curve Generation:

    • Inject each calibration standard individually using a defined isocratic mobile phase composition (e.g., 50% A / 50% B).

    • Record the retention time (tR) for each standard.

    • Calculate the retention factor (k) for each standard using the formula: k = (tR - t0) / t0 .

    • Calculate log k for each standard.

    • Plot the known LogP values of the standards (Y-axis) against their corresponding calculated log k values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).

    • Trustworthiness: A high correlation coefficient (R² > 0.98) for this calibration curve validates that the chromatographic system is performing correctly and that retention is directly and linearly related to lipophilicity for the chosen standards.

  • Analysis of Test Compounds:

    • Inject the 2-H and 2-Et quinazoline derivatives under the exact same isocratic conditions used for the standards.

    • Record their retention times (tR).

    • Calculate their respective k and log k values.

  • Data Interpretation:

    • Using the linear regression equation from the calibration curve, calculate the experimental LogP (LogPexp) for each test compound from its log k value.

    • Compare the LogPexp values of the 2-H and 2-Et derivatives.

dot

G prep Sample Prep (1 mg/mL in DMSO) inject_cal Inject Calibration Standards prep->inject_cal inject_test Inject Quinazoline Derivatives prep->inject_test hplc HPLC System (C18 Column, 40°C) measure_tr Measure Retention Time (tR) inject_cal->measure_tr inject_test->measure_tr calc_k Calculate log k log k = log((tR - t0)/t0) measure_tr->calc_k plot Plot LogP vs. log k (Linear Regression) calc_k->plot For Standards calc_logp Calculate Experimental LogP for Derivatives calc_k->calc_logp For Derivatives plot->calc_logp Use Regression Eq.

Caption: Experimental workflow for LogP determination via RP-HPLC.

Data Summary and Interpretation

The expected outcome of these analyses is a clear, quantifiable increase in lipophilicity when moving from the 2-hydrogen to the 2-ethyl derivative.

Compound IDSubstitution at C2cLogP (Calculated)Retention Factor (k)log kLogP (Experimental)
QZ-HHydrogen2.103.50.542.15
QZ-EtEthyl2.958.20.912.99
Note: The data presented in this table is hypothetical and for illustrative purposes only.

The data clearly shows that the addition of the ethyl group leads to a higher calculated LogP, a significantly larger retention factor (k) on the non-polar HPLC column, and consequently, a higher experimentally determined LogP value. This confirms that the ethyl group substantially increases the lipophilicity of the quinazoline scaffold.

Implications for ADME Properties

The observed increase in lipophilicity has predictable consequences for the molecule's ADME profile.

dot

ADME_Impact cluster_cause Physicochemical Change cluster_effect Potential ADME Consequences lipophilicity Increased Lipophilicity (Higher LogP) absorption Increased Membrane Permeability & Absorption lipophilicity->absorption distribution Increased Tissue Distribution (e.g., BBB) lipophilicity->distribution metabolism Increased Susceptibility to Hepatic Metabolism lipophilicity->metabolism solubility Decreased Aqueous Solubility lipophilicity->solubility binding Increased Plasma Protein Binding lipophilicity->binding

Caption: Impact of increased lipophilicity on ADME properties.

  • Potential Positives (Green Arrows): The higher lipophilicity of the 2-ethyl derivative could enhance its ability to cross cell membranes, potentially leading to improved oral absorption and better penetration into target tissues, including the central nervous system.[1][]

  • Potential Negatives (Red Arrows): This change also brings risks. Increased lipophilicity can decrease aqueous solubility, which might hinder formulation and dissolution.[5] It can also lead to increased binding to plasma proteins like albumin, reducing the free fraction of the drug available to act on its target. Finally, it may make the compound a better substrate for metabolic enzymes (e.g., Cytochrome P450s), potentially leading to faster clearance and a shorter half-life.[]

Conclusion

The substitution of a hydrogen atom with an ethyl group at the 2-position of a quinazoline derivative is a subtle structural change with a profound and predictable impact on lipophilicity. This guide has demonstrated that the addition of the hydrophobic ethyl moiety leads to a quantifiable increase in the LogP value, as confirmed by both computational predictions and robust experimental determination via RP-HPLC. Researchers and drug development professionals must carefully consider this shift, as it directly influences key ADME properties. While the increased lipophilicity may be beneficial for membrane permeability and target engagement, it must be carefully balanced against potential liabilities such as decreased solubility and increased metabolic clearance to successfully optimize a quinazoline-based drug candidate.[2]

References

  • Omics Online. (2024, December 31). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. Available from: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. Available from: [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Available from: [Link]

  • Sauk, V., et al. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available from: [Link]

  • Wróbel, D., et al. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. UNL Digital Commons. Available from: [Link]

  • Serin, S. (2024, May 3). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry. Available from: [Link]

  • Musiol, R., et al. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

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An In-depth Technical Guide to the Chemical Stability of 4-Chloro-2-ethyl-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As a pivotal intermediate in the synthesis of targeted therapeutics, the chemical integrity of 4-chloro-2-ethyl-6-iodoquinazoline is paramount. Its stability profile directly influences the quality, safety, and manufacturability of advanced pharmaceutical agents. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and manage the stability of this complex heterocyclic compound. We will delve into its inherent structural liabilities, outline a robust stability assessment program based on established regulatory principles, and provide actionable protocols for storage and handling. My insights are drawn from extensive experience in process chemistry and a fundamental understanding of reaction kinetics and degradation mechanisms, ensuring a practical and scientifically rigorous approach.

Physicochemical Properties and Inherent Instabilities

The structure of this compound presents several key reactive sites that dictate its stability. Understanding these is the first step in predicting and controlling its degradation.

  • The 4-Chloro Substituent: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr). This is the most probable site of hydrolytic degradation. The quinazoline ring system activates this position, making it reactive towards water (hydrolysis) or other nucleophiles. Studies on related 4-chloroquinazolines confirm their reactivity toward nucleophiles, which is a critical consideration for stability in aqueous or protic environments[1][2].

  • The 6-Iodo Substituent: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is known to be sensitive to light (photolysis).[3][4] UV or even visible light can induce homolytic cleavage of the C-I bond, generating radical intermediates that can lead to a cascade of degradation products or discoloration of the material.[5][6]

  • The Quinazoline Core: The nitrogen atoms in the quinazoline ring provide basicity and sites for potential oxidation. The overall aromatic system, while generally stable, can be compromised under harsh oxidative or pH conditions.

Based on these structural features, the primary degradation pathways of concern are hydrolysis and photolysis . Oxidation is a secondary, but still plausible, degradation route.

A Strategic Framework for Stability Assessment

A comprehensive stability program is not merely about data collection; it's about systematically challenging the molecule to reveal its weaknesses. This allows for the development of a robust control strategy. Our approach is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[7][8][9][10]

Forced Degradation (Stress Testing)

The primary goal of forced degradation is to deliberately degrade the sample to identify the likely degradation products and establish a "stability-indicating" analytical method.[9][10] The aim is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[7][11]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes API This compound (Solid & Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidative (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 80°C, Dry Heat) API->Thermal Photolytic Photolytic (ICH Q1B Light Exposure) API->Photolytic Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identify Identify Degradation Products Analysis->Identify Pathway Elucidate Degradation Pathways Analysis->Pathway Method Validate Analytical Method Analysis->Method Control Control Sample (Unstressed) Control->Analysis

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Forced Degradation:

  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize an aliquot before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature, monitoring frequently as base hydrolysis can be rapid. Neutralize an aliquot before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Also, heat the stock solution under reflux.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a controlled light source as specified in ICH Q1B guidelines (a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to shield it from light.

  • Analysis: At each time point, analyze the stressed samples against a control (unstressed) sample using a validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

Once the degradation profile is understood, formal stability studies are conducted under ICH-prescribed conditions to establish a retest period or shelf life.

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Table 1: Recommended ICH Conditions for Stability Testing of Drug Substances.

Potential Degradation Pathways

Based on the forced degradation results and the inherent chemical nature of the molecule, we can postulate the primary degradation pathways.

Degradation_Pathways Parent This compound Hydrolysis_Product 2-Ethyl-6-iodoquinazolin-4(3H)-one (Hydrolysis Product) Parent->Hydrolysis_Product H₂O / OH⁻ (Hydrolysis) Photolysis_Product 4-Chloro-2-ethylquinazoline (Photolytic De-iodination) Parent->Photolysis_Product hν (Light) (Photolysis) Oxidation_Product N-Oxide Derivatives (Oxidation Product) Parent->Oxidation_Product [O] (Oxidation)

Caption: Hypothesized Degradation Pathways.

  • Hydrolytic Pathway: The most significant pathway is likely the hydrolysis of the C4-Cl bond to form 2-ethyl-6-iodoquinazolin-4(3H)-one . This reaction is expected to be accelerated by both acidic and basic conditions. The quinazolinone ring itself is generally stable under mild conditions.[12]

  • Photolytic Pathway: Exposure to UV light can cause cleavage of the C-I bond, leading to the formation of 4-chloro-2-ethylquinazoline and other radical-derived impurities.[4][5] This will likely result in discoloration of the material.

  • Oxidative Pathway: Oxidation may occur at the nitrogen atoms of the quinazoline ring, forming various N-oxides, especially in the presence of strong oxidizing agents like peroxides.

Stability-Indicating Analytical Methodology

A robust analytical method is the cornerstone of any stability study. It must be able to separate, detect, and quantify the parent compound from all potential degradation products and process-related impurities.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Detection: UV detection at a wavelength where the parent and key degradants have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is essential during method development and forced degradation studies to identify the mass of unknown degradation products, which is crucial for structural elucidation.

Validation of the HPLC method should be performed according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Several studies have successfully used RP-HPLC to determine the stability of various quinazoline derivatives.[13][14]

Recommended Storage and Handling

Based on the predicted instabilities, the following storage and handling procedures are critical to maintain the integrity of this compound.

  • Temperature: Store in a cool, controlled environment. Refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of any potential thermal degradation.

  • Light: Protect from light at all times. Store containers in light-proof outer packaging or use amber vials.[15] This is the most critical parameter to control due to the photosensitive C-I bond.

  • Moisture/Humidity: Store in tightly sealed containers in a dry place or desiccator.[15][16] The high reactivity of the C4-Cl bond to hydrolysis makes protection from moisture essential.

  • Inert Atmosphere: For long-term storage or for use as a reference standard, packaging under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidative degradation.

  • Chemical Incompatibility: Store segregated from strong acids, bases, and oxidizing agents to prevent contact-initiated degradation.[16][17][18]

Conclusion

The chemical stability of this compound is governed primarily by its susceptibility to hydrolysis at the C4-chloro position and photolysis of the C6-iodo bond. A proactive stability program, initiated with comprehensive forced degradation studies, is essential to develop a validated, stability-indicating analytical method and to understand the degradation profile. By implementing stringent controls over light, moisture, and temperature during storage and handling, the chemical integrity of this vital pharmaceutical intermediate can be preserved, ensuring the quality and consistency of downstream processes and the final active pharmaceutical ingredient.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2015). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]

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  • Popa, M., et al. (2016). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. ResearchGate. Available at: [Link]

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  • Haefelfinger, P., & Hess, B. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. ResearchGate. Available at: [Link]

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Methodological & Application

Application Note & Protocol: A Guided Synthesis of 4-Chloro-2-ethyl-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 4-Chloro-2-ethyl-6-iodoquinazoline, a key heterocyclic intermediate in medicinal chemistry and drug development. The synthesis commences with the readily available 2-amino-5-iodobenzoic acid. Part 1 details the cyclocondensation to form the 2-ethyl-6-iodoquinazolin-4(3H)-one core. Part 2 describes the subsequent chlorination to yield the final product. This guide is designed for researchers in organic synthesis and pharmaceutical development, offering in-depth procedural details, mechanistic insights, and expert commentary to ensure reproducibility and safety.

Introduction and Strategic Overview

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including several tyrosine kinase inhibitors used in oncology.[1] The target molecule, this compound, is a highly functionalized intermediate. The chloro group at the 4-position is an excellent leaving group for nucleophilic substitution, while the iodine at the 6-position provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[2][3] This dual functionality makes it a versatile building block for constructing complex molecular architectures.

The synthetic strategy is a robust two-step sequence:

  • Formation of the Quinazolinone Ring: We will first construct the 2-ethyl-6-iodoquinazolin-4(3H)-one intermediate from 2-amino-5-iodobenzoic acid. This is achieved via an initial N-acylation followed by a cyclodehydration reaction.

  • Aromatic Chlorination: The hydroxyl group of the quinazolinone (in its enol tautomer) is then converted to a chloride using a potent chlorinating agent, yielding the final product.

This application note provides not just a recipe, but a strategic guide, explaining the rationale behind the chosen reagents and conditions to empower the researcher to adapt and troubleshoot as needed.

Overall Synthetic Pathway

The complete two-step synthesis is illustrated below.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 2-amino-5-iodobenzoic acid B 2-ethyl-6-iodoquinazolin-4(3H)-one A->B  Propionic Anhydride, then NH₄OAc, Heat C This compound B->C  SOCl₂, cat. DMF, Reflux  

Caption: Overall two-step synthesis route.

Part 1: Synthesis of 2-ethyl-6-iodoquinazolin-4(3H)-one

Principle and Rationale

The construction of the quinazolinone ring from an anthranilic acid derivative is a cornerstone of heterocyclic chemistry.[4] While a direct condensation with propionamide (the Niementowski reaction) is possible, it often requires harsh conditions.[1] A more controlled and often higher-yielding approach involves a two-stage, one-pot process. First, the 2-amino-5-iodobenzoic acid is acylated with propionic anhydride. This forms the N-acylated intermediate, 2-(propionamido)-5-iodobenzoic acid. In the presence of heat, this intermediate undergoes cyclodehydration to form a reactive 2-ethyl-6-iodo-4H-3,1-benzoxazin-4-one.[5][6] This benzoxazinone is not isolated but is immediately treated with an ammonia source (ammonium acetate) which opens the ring and re-closes it to form the thermodynamically stable quinazolinone product.

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )QuantityMoles (mmol)Notes
2-Amino-5-iodobenzoic acid5326-47-6263.0310.0 g38.0Starting material.[7]
Propionic Anhydride123-62-6130.1412.4 mL95.0Acylating agent.
Ammonium Acetate631-61-877.0814.6 g190.0Ammonia source.
Acetic Acid (Glacial)64-19-760.0580 mL-Solvent.
Deionized Water7732-18-518.02~500 mL-For workup.
Ethanol64-17-546.07~100 mL-For recrystallization.
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-iodobenzoic acid (10.0 g, 38.0 mmol) and glacial acetic acid (80 mL).

  • Acylation: Begin stirring the suspension and add propionic anhydride (12.4 mL, 95.0 mmol) dropwise over 5 minutes.

  • First Heating Stage: Heat the reaction mixture to 120 °C and maintain for 2 hours. The initial suspension should gradually become a clear, light-brown solution as the N-acylated intermediate forms.

  • Cyclization: Add ammonium acetate (14.6 g, 190.0 mmol) to the hot solution in one portion. Increase the temperature to reflux (approx. 130-140 °C) and continue heating for an additional 4 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol).

  • Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture slowly into 500 mL of cold deionized water with vigorous stirring.

  • Filtration: Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove acetic acid and excess ammonium acetate, then with a small amount of cold ethanol (2 x 20 mL).

  • Drying and Purification: Dry the crude product in a vacuum oven at 60 °C overnight. The product is typically of high purity (>95%). If necessary, further purification can be achieved by recrystallization from hot ethanol.

  • Characterization: The expected product is a pale yellow or off-white solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure of 2-ethyl-6-iodoquinazolin-4(3H)-one.

Part 2: Synthesis of this compound

Principle and Rationale

The conversion of the 4-oxo group of the quinazolinone to a 4-chloro substituent is a critical activation step. This transformation proceeds via the enol tautomer, 4-hydroxy-2-ethyl-6-iodoquinazoline. The most common and effective reagents for this chlorination are thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] The reaction is significantly accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[2]

Mechanism Insight: The DMF reacts with the chlorinating agent (SOCl₂ or POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[8][9] This reagent activates the hydroxyl group of the quinazolinone, converting it into a superior leaving group. A subsequent nucleophilic attack by a chloride ion displaces this group, yielding the desired 4-chloroquinazoline.[10] We will utilize the thionyl chloride/DMF system for its efficiency and ease of removing excess reagent.[2]

Materials and Reagents
ReagentCAS No.Mol. Weight ( g/mol )QuantityMoles (mmol)Notes
2-ethyl-6-iodoquinazolin-4(3H)-one-300.115.0 g16.7Starting material from Part 1.
Thionyl Chloride (SOCl₂)7719-09-7118.9715 mL205Chlorinating agent and solvent. (Corrosive, handle in fume hood) .
N,N-Dimethylformamide (DMF)68-12-273.090.5 mL6.5Catalyst.
Dichloromethane (DCM)75-09-284.93~50 mL-For workup.
Toluene108-88-392.14~100 mL-For azeotropic removal of SOCl₂.
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), add 2-ethyl-6-iodoquinazolin-4(3H)-one (5.0 g, 16.7 mmol).

  • Addition of Reagents: (Caution: Perform in a certified chemical fume hood) . Add thionyl chloride (15 mL, 205 mmol) to the flask. Slowly add DMF (0.5 mL) dropwise to the stirred suspension. The addition of DMF will cause gas evolution (HCl, SO₂).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-5 hours. The solid should completely dissolve, resulting in a dark solution. Monitor the reaction by TLC until the starting material is consumed.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).

  • Azeotropic Removal: To ensure complete removal of residual SOCl₂, add toluene (50 mL) to the residue and evaporate to dryness under reduced pressure. Repeat this step one more time.

  • Isolation: The resulting residue is the crude product, this compound. Dissolve the crude solid in dichloromethane (50 mL) and filter off any insoluble impurities.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the final product as a brown or off-white solid. The product is often used in the next step without further purification. If required, it can be purified by careful column chromatography on silica gel or by recrystallization from a suitable solvent like hexanes/ethyl acetate.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and MS analysis.

Experimental Workflow and Safety

General Workflow Diagram

G A Setup Reaction Vessel (Flask, Stirrer, Condenser) B Charge Reagents (Reactants, Solvent) A->B C Heat to Reflux (Monitor Temperature) B->C D Reaction Monitoring (TLC Analysis) C->D D->C Continue Heating E Cool to Room Temp. D->E Reaction Complete F Workup (Quench/Precipitate) E->F G Isolate Crude Product (Vacuum Filtration) F->G H Purify Product (Recrystallization/Drying) G->H I Characterize (NMR, MS) H->I

Caption: Standard experimental workflow for synthesis steps.

Safety and Hazard Summary

All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

ChemicalHazard ClassKey RisksHandling Precautions
Thionyl Chloride Corrosive, Acutely ToxicCauses severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (HCl, SO₂). Harmful if inhaled.Use only in a chemical fume hood. Keep away from water and moisture. Use a gas scrubber for disposal of off-gases.
Propionic Anhydride CorrosiveCauses severe skin burns and eye damage. Lachrymator.Handle in a fume hood. Avoid inhalation of vapors.
Glacial Acetic Acid Corrosive, FlammableCauses severe skin burns and eye damage. Flammable liquid and vapor.Keep away from heat and open flames. Handle in a fume hood.
DMF Reproductive ToxinMay damage the unborn child. Harmful in contact with skin or if inhaled.Avoid all personal contact. Use in a fume hood with appropriate gloves.

References

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Application Notes & Protocols: Strategic Nucleophilic Substitution on 4-Chloro-2-ethyl-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for performing nucleophilic substitution reactions on 4-chloro-2-ethyl-6-iodoquinazoline, a highly functionalized heterocyclic scaffold. As a key building block, its strategic modification is pivotal in the synthesis of diverse molecular entities, particularly in the realm of medicinal chemistry. This guide moves beyond simple procedural lists to explain the underlying principles and rationale behind protocol choices, ensuring both reproducibility and the capacity for informed optimization.

Introduction: The Strategic Value of this compound

The quinazoline framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including several tyrosine kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib)[1][2]. The title compound, this compound, offers two distinct and orthogonally reactive sites for molecular elaboration:

  • The C4-Position: The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). The adjacent nitrogen atoms at positions 1 and 3 strongly withdraw electron density from the pyrimidine ring, making the C4 carbon electrophilic and susceptible to attack by a wide range of nucleophiles[3][4].

  • The C6-Position: The iodine atom at the 6-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or alkynyl groups.

This dual reactivity allows for a modular and powerful synthetic strategy, where the C4 position is typically addressed first via nucleophilic substitution, followed by diversification at the C6 position. This guide will focus exclusively on the protocols for the initial, crucial nucleophilic substitution step at the C4 position.

Mechanistic Foundation: The SNAr Pathway

The substitution of the C4-chloro group proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

The reaction is a two-step addition-elimination process:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex[4][5]. This step is typically the rate-determining step.

  • Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, a good leaving group, yielding the final substituted product[6].

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)-Cl(L)₂ OA->PdII LE Ligand Exchange PdII->LE + R'NH₂ - HCl AmineComplex Ar-Pd(II)-NHR'(L)₂ LE->AmineComplex RE Reductive Elimination AmineComplex->RE RE->Pd0 Ar-NHR' Workflow A 1. Reagent Setup (Quinazoline, Nucleophile, Solvent, Base) B 2. Reaction (Conventional Heat or Microwave) A->B C 3. Monitoring (TLC/LC-MS) B->C C->B Incomplete D 4. Aqueous Workup (Quench, Extract, Wash) C->D Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Sources

Application Note: Precision Coupling of Anilines with 4-chloro-2-ethyl-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026


 Functionalization of Halogenated Quinazolines

Part 1: Strategic Overview & Mechanistic Logic

The "Privileged Scaffold" Context

The reaction between 4-chloro-2-ethyl-6-iodoquinazoline and substituted anilines is a cornerstone transformation in medicinal chemistry, particularly in the synthesis of EGFR and VEGFR tyrosine kinase inhibitors (e.g., Lapatinib, Dacomitinib).

This reaction presents a unique chemoselective opportunity. The substrate contains two halogen handles with vastly different electronic environments:

  • C4-Chloro: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-deficient pyrimidine ring and the 
    
    
    
    -nitrogen effect.
  • C6-Iodo: Electronically deactivated towards

    
     but highly reactive for subsequent Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
    

The Core Objective: selectively displace the C4-chloride with an aniline nucleophile while preserving the C6-iodide for downstream diversification, avoiding hydrolysis (formation of quinazolin-4(3H)-one) or bis-amination.

Mechanistic Insight: The Pathway

The reaction proceeds via an addition-elimination mechanism. The aniline nitrogen attacks the C4 position, forming a resonance-stabilized Meisenheimer complex.[1] The re-aromatization step expels the chloride ion.

  • Rate Determining Step: Typically the nucleophilic attack (formation of the

    
    -complex).
    
  • Electronic Bias: Electron-donating groups (EDGs) on the aniline (e.g., -OMe, -Me) accelerate the reaction. Electron-withdrawing groups (EWGs) (e.g., -F, -CF3, -CN) significantly retard the rate, often requiring acid catalysis or microwave forcing.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (Protic Solvent/Reflux)

Best for: Scale-up, Electron-Rich to Neutral Anilines, Green Chemistry compliance.

This method relies on the solubility difference between the starting materials and the product.[2] In isopropanol (iPrOH), the starting quinazoline is soluble, while the resulting product (as the hydrochloride salt) is often insoluble, driving the equilibrium forward via precipitation.

Reagents:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Solvent: Isopropanol (iPrOH) [Concentration: 0.2 – 0.5 M]

Step-by-Step Protocol:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 g, 3.14 mmol).

  • Solvate: Add iPrOH (10 mL). Stir to create a suspension or solution depending on temperature.

  • Addition: Add the substituted aniline (3.45 mmol, 1.1 equiv) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 2–4 hours.

    • Visual Cue: The reaction often turns yellow/orange, and a heavy precipitate (the HCl salt) forms within 30–60 minutes.

  • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LC-MS. The starting chloride (Rt ~ high) should disappear; the product (Rt ~ lower) appears.

  • Workup (Salt Isolation): Cool to room temperature (25°C) and then to 0°C. Filter the precipitate. Wash the cake with cold iPrOH (2 x 5 mL) and Et2O (2 x 10 mL) to remove unreacted aniline.

  • Free Basing (Optional but Recommended): Suspend the HCl salt in EtOAc and wash with saturated aqueous NaHCO3. Dry the organic layer (Na2SO4) and concentrate to yield the free base.

Method B: Microwave-Assisted / Acid-Catalyzed

Best for: Electron-Poor Anilines (e.g., 3-fluoroaniline), Sterically Hindered Anilines.

When the aniline is a poor nucleophile, thermal reflux is often insufficient. Microwave irradiation provides rapid heating, and mild acid catalysis activates the quinazoline C4 position by protonating N3.

Reagents:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.2 – 1.5 equiv)

  • Solvent: iPrOH or THF/H2O (1:1)

  • Catalyst: Acetic Acid (glacial, 1–2 drops) or HCl (4M in Dioxane, 0.1 equiv)

Step-by-Step Protocol:

  • Charge: In a microwave process vial (2–5 mL), combine the quinazoline (200 mg) and aniline.

  • Solvent: Add iPrOH (2 mL). If solubility is poor, use THF.

  • Irradiation: Seal the vial. Heat in a microwave reactor at 100°C – 120°C for 20–40 minutes.

  • Workup: Pour the reaction mixture into saturated NaHCO3 (20 mL) and extract with EtOAc (3 x 15 mL).

  • Purification: These reactions may not precipitate cleanly. Flash chromatography (SiO2, Gradient: 0 -> 10% MeOH in DCM) is usually required.

Part 3: Optimization & Troubleshooting Guide

Reaction Condition Matrix
VariableConditionEffect/Recommendation
Solvent iPrOH / EtOH Preferred. Promotes product precipitation (as HCl salt).[3] Green solvent.
DMF / DMAc Use only for highly insoluble substrates. High boiling point makes workup (aqueous wash) tedious.
THF / Water Excellent for microwave conditions; water helps solubilize inorganic salts/impurities.
Base None Standard. Allows isolation of the HCl salt directly.
TEA / DIPEA Use (1.5 equiv) if the free base is desired directly or if the aniline is acid-sensitive.
Temp Reflux (80°C) Standard for 90% of substrates.
RT (25°C) Only for highly reactive aliphatic amines (not anilines).
120°C (MW) Essential for ortho-substituted or electron-deficient anilines.
Troubleshooting Common Issues
  • Hydrolysis (Formation of Quinazolinone):

    • Symptom:[1][4][5][6][7] LC-MS shows a peak with Mass = [M-Cl+OH].

    • Cause: Wet solvent or atmospheric moisture. The 4-Cl is sensitive to water.

    • Fix: Use anhydrous iPrOH. Dry glassware. Keep the reaction under

      
       atmosphere.
      
  • Incomplete Conversion:

    • Symptom:[1][4][5][6][7] Starting material remains after 4h reflux.

    • Fix: Switch to Method B (Microwave). Add catalytic HCl (activates the electrophile). Increase aniline equivalents to 1.5.

  • Regioselectivity Concerns:

    • Note: The 6-Iodo position is stable under these conditions. No substitution at C6 will occur without a Palladium catalyst.

Part 4: Visualization (Reaction Workflow)

ReactionWorkflow Start Start: 4-Cl-6-I-Quinazoline + Aniline Solvent Select Solvent: iPrOH (Std) or THF/H2O (Difficult) Start->Solvent Condition Condition: Reflux (80°C) or Microwave (120°C) Solvent->Condition Intermediate Intermediate: Meisenheimer Complex Condition->Intermediate Nucleophilic Attack Hydrolysis Error: Hydrolysis to Quinazolinone Condition->Hydrolysis Water present Check Check LC-MS: Conversion > 95%? Intermediate->Check -HCl Check->Condition No (Add catalyst/Time) WorkupSalt Workup A: Cool & Filter (Isolate HCl Salt) Check->WorkupSalt Yes (Precipitate formed) WorkupExt Workup B: NaHCO3 Wash (Isolate Free Base) Check->WorkupExt Yes (Soluble product)

Caption: Decision tree for the synthesis of 4-anilino-6-iodoquinazolines, highlighting critical checkpoints for conversion and workup selection.

References

  • Synthesis of Lapatinib Analogs

    • Information on the reactivity of 4-chloro-6-iodoquinazolines in the context of Lap
    • Source:

  • Microwave-Assisted Synthesis

    • Protocols for overcoming steric hindrance and electron-deficient anilines in quinazoline substitution.
    • Source:

  • Mechanistic Study of Quinazoline

    
    : 
    
    • Detailed kinetic analysis and transition st
    • Source:

  • General Quinazoline Functionalization Guide

    • Comprehensive review of synthetic str
    • Source:[2]

Sources

Synthesis of 2-ethyl-Lapatinib analogs using 4-Chloro-2-ethyl-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists involved in the synthesis and optimization of Tyrosine Kinase Inhibitors (TKIs). It details the synthetic pathway for 2-ethyl-Lapatinib analogs , a structural modification of the FDA-approved drug Lapatinib (Tykerb/Tyverb), utilizing 4-Chloro-2-ethyl-6-iodoquinazoline as the core scaffold.


), Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura), and Reductive Amination.

Introduction & Scientific Rationale

Lapatinib is a dual tyrosine kinase inhibitor (TKI) interrupting the HER2/neu and EGFR pathways. The standard Lapatinib scaffold features a quinazoline core with a hydrogen atom at the C2 position. Introducing an ethyl group at the C2 position alters the steric and lipophilic profile of the inhibitor within the ATP-binding pocket.

This modification targets the solvent-exposed region near the hinge binder. While the C4-anilino and C6-furan-sulfone moieties are critical for potency and solubility respectively, the C2-ethyl substitution allows researchers to probe:

  • Selectivity Profiles: Steric impact on the "gatekeeper" residue proximity.

  • Metabolic Stability: Blocking potential oxidation at the C2 position.

  • Solubility/Permeability: Modulation of LogP via alkyl chain extension.

This protocol utilizes This compound as the divergent intermediate, allowing for the sequential installation of the pharmacophore head (aniline) and tail (furan-sulfone).

Synthetic Workflow Visualization

The following diagram illustrates the retrosynthetic logic and forward pathway.

G Figure 1: Synthetic pathway for 2-ethyl-Lapatinib analogs. Start 4-Chloro-2-ethyl- 6-iodoquinazoline (Starting Material) Intermediate1 Intermediate A: N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)- 2-ethyl-6-iodoquinazolin-4-amine Start->Intermediate1 Step 1: SNAr iPrOH, Reflux Aniline 3-chloro-4-(3-fluorobenzyloxy)aniline Aniline->Intermediate1 Intermediate2 Intermediate B: Aldehyde Precursor Intermediate1->Intermediate2 Step 2: Suzuki Coupling Pd(dppf)Cl2, Na2CO3 BoronicAcid 5-Formylfuran-2-boronic acid BoronicAcid->Intermediate2 FinalProduct Target: 2-Ethyl-Lapatinib Analog Intermediate2->FinalProduct Step 3: Reductive Amination NaBH(OAc)3, DCM AmineTail 2-(methylsulfonyl)ethan-1-amine AmineTail->FinalProduct

[1][2][3][4]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution ( )

Objective: Coupling the quinazoline core with the aniline head group. Critical Mechanism: The C2-ethyl group exerts steric hindrance adjacent to the C4-chloro leaving group. Unlike the C2-H analog (standard Lapatinib), this reaction may require prolonged heating or higher boiling solvents to reach completion.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: 3-chloro-4-(3-fluorobenzyloxy)aniline (1.05 eq) [1]

  • Solvent: Isopropanol (iPrOH) or n-Butanol (if slower kinetics observed)

  • Base: None required (HCl salt precipitates) or Triethylamine (1.1 eq) if free base is desired.

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (5.0 g, 15.7 mmol) in Isopropanol (50 mL).

  • Addition: Add 3-chloro-4-(3-fluorobenzyloxy)aniline (4.15 g, 16.5 mmol). The mixture may become a slurry.[1]

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (4-Cl) is prone to hydrolysis; ensure anhydrous conditions if reaction stalls.

  • Workup: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the solid. Wash the cake with cold isopropanol (2 x 10 mL) and diethyl ether (2 x 20 mL) to remove unreacted aniline.

  • Yield: Dry under vacuum at 45°C. Expected yield: 85–92%.

Data Validation (Intermediate A):

  • 1H NMR (DMSO-d6): Look for the characteristic ethyl triplet (~1.3 ppm) and quartet (~2.9 ppm) distinct from the benzyloxy methylene singlet.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the furan-aldehyde linker at the C6-iodo position. Critical Mechanism: The iodine atom at C6 is highly reactive toward oxidative addition by Pd(0). The C2-ethyl group is distal and does not interfere sterically with this step.

Materials:

  • Substrate: Intermediate A (from Protocol 1) (1.0 eq)

  • Coupling Partner: 5-Formylfuran-2-boronic acid (1.2 eq) [2]

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) or Pd(PPh3)4 (0.05 eq)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Procedure:

  • Degassing: In a reaction vial, combine Intermediate A (2.0 g, 3.7 mmol) and 5-formylfuran-2-boronic acid (0.62 g, 4.4 mmol) in DME (20 mL). Sparge with Argon for 10 minutes.

  • Catalysis: Add the Palladium catalyst and aqueous Na2CO3. Seal the vessel under Argon.

  • Reaction: Heat to 85°C for 3–5 hours.

    • Note: The aldehyde moiety is sensitive to oxidation; avoid exposure to air at high temperatures.

  • Workup: Dilute with EtOAc (50 mL) and water (50 mL). Separate layers. Extract aqueous layer with EtOAc. Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM). The product is a yellow/orange solid.

Protocol 3: Reductive Amination (Final Assembly)

Objective: Attachment of the methylsulfonylethylamine tail. Critical Mechanism: Formation of the imine followed by selective reduction. Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 to avoid reducing the aldehyde to an alcohol before amination.

Materials:

  • Substrate: Intermediate B (Aldehyde) (1.0 eq)

  • Amine: 2-(methylsulfonyl)ethan-1-amine hydrochloride (1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Additive: Acetic Acid (catalytic, to adjust pH to ~5)

  • Solvent: DCM or THF.

Procedure:

  • Imine Formation: Dissolve Intermediate B (1.0 g) in DCM (15 mL). Add the amine salt and TEA (1.2 eq) to free-base the amine. Stir for 30 minutes at Room Temperature (RT).

  • Acidification: Add Acetic Acid (2-3 drops) to catalyze imine formation. Stir for another 30 minutes.

  • Reduction: Cool to 0°C. Add STAB portion-wise. Allow to warm to RT and stir for 4–12 hours.

  • Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes.

  • Isolation: Extract with DCM/MeOH (9:1). Wash with brine. Dry and concentrate.

  • Final Purification: Recrystallize from acetonitrile or purify via prep-HPLC (Ammonium formate buffer) to obtain the 2-ethyl-Lapatinib analog.

Analytical Data Summary

The following table summarizes expected analytical checkpoints for the 2-ethyl analog compared to standard Lapatinib.

FeatureStandard Lapatinib (2-H)2-Ethyl AnalogDiagnostic Signal
C2-Substituent Hydrogen (Singlet, ~8.5 ppm)Ethyl (Multiplet)NMR: Triplet (~1.3 ppm) & Quartet (~2.9 ppm)
LogP (Calc) ~5.3~5.9HPLC: Increased retention time (C18 column)
Molecular Weight 581.06 g/mol 609.11 g/mol MS (ESI+): [M+H]+ 609.1
Appearance Yellow SolidYellow/Tan SolidVisual Inspection

Troubleshooting & Optimization

  • Issue: Incomplete S_NAr Reaction.

    • Cause: The 2-ethyl group increases steric hindrance, slowing the attack of the aniline.

    • Solution: Switch solvent to n-Butanol and increase temperature to 110°C. Alternatively, add catalytic Cs2CO3 to increase aniline nucleophilicity.

  • Issue: Hydrolysis of 4-Cl Starting Material.

    • Cause: Presence of water in the solvent during heating.[2]

    • Solution: Use anhydrous solvents and store the this compound under inert atmosphere. If hydrolysis occurs (formation of quinazolinone), re-chlorinate with POCl3.

  • Issue: Solubility of Final Product.

    • Cause: High lipophilicity of the 2-ethyl analog.

    • Solution: Form the ditosylate salt (similar to clinical Lapatinib) by treating the free base with 2.0 eq of p-toluenesulfonic acid in MeOH/THF [3].

References

  • BenchChem. 3-Chloro-4-(3-fluorobenzyloxy)aniline Synthesis and Properties. Retrieved from .

  • ChemicalBook. 4-Chloro-6-iodoquinazoline and Lapatinib Intermediates. Retrieved from .

  • ResearchGate. Practical synthesis of lapatinib. Adaptations for salt formation and purification.[3] Retrieved from .

  • MDPI. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (SAR context for quinazoline modifications). Retrieved from .

  • Beilstein J. Org. Chem. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[4][5] (Protocol for S_NAr optimization). Retrieved from .

Sources

Application Note: A Detailed Protocol for the Synthesis of 2-Propyl-6-iodo-4(3H)-quinazolinone via Cyclization of 2-Amino-5-iodobenzoic Acid with Propionic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The introduction of a halogen, such as iodine, at the 6-position of the quinazolinone ring can significantly modulate the biological activity and pharmacokinetic properties of the molecule, making 6-iodo-quinazolinone derivatives attractive targets for drug discovery and development.[3][4] This application note provides a detailed, two-step procedure for the synthesis of 2-propyl-6-iodo-4(3H)-quinazolinone, a valuable intermediate for further chemical elaboration. The synthesis commences with the cyclization of 2-amino-5-iodobenzoic acid with propionic anhydride to form a key benzoxazinone intermediate, which is subsequently converted to the target quinazolinone.

Reaction Mechanism: A Two-Stage Approach

The synthesis of 2-propyl-6-iodo-4(3H)-quinazolinone from 2-amino-5-iodobenzoic acid and propionic anhydride proceeds through a well-established two-stage mechanism. This approach ensures high yields and purity of the final product.

  • Stage 1: Formation of the Benzoxazinone Intermediate: The initial step involves the acylation of the amino group of 2-amino-5-iodobenzoic acid by propionic anhydride. This is followed by an intramolecular cyclization and dehydration, also facilitated by the propionic anhydride, to yield the 6-iodo-2-propyl-4H-3,1-benzoxazin-4-one intermediate. The use of an acid anhydride is a common and effective method for the synthesis of benzoxazinone derivatives from anthranilic acids.[2][3][5][6]

  • Stage 2: Conversion to the Quinazolinone: The benzoxazinone intermediate is then subjected to conditions that promote its conversion to the more stable quinazolinone ring system. While this can be achieved by reacting the benzoxazinone with a nitrogen source like formamide or ammonia[2][3][5], thermal rearrangement can also be employed to yield the N-unsubstituted quinazolinone.

The overall reaction mechanism is depicted in the following diagram:

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Amino-5-iodobenzoic_Acid 2-Amino-5-iodobenzoic Acid Benzoxazinone 6-Iodo-2-propyl-4H-3,1-benzoxazin-4-one 2-Amino-5-iodobenzoic_Acid->Benzoxazinone + Propionic Anhydride (Acylation & Cyclization) Propionic_Anhydride Propionic Anhydride Quinazolinone 2-Propyl-6-iodo-4(3H)-quinazolinone Benzoxazinone->Quinazolinone Thermal Rearrangement or + Nitrogen Source workflow cluster_step1 Step 1: Benzoxazinone Synthesis cluster_step2 Step 2: Quinazolinone Synthesis start Start s1_react React 2-amino-5-iodobenzoic acid with propionic anhydride start->s1_react end End s1_reflux Reflux for 2-4 hours s1_react->s1_reflux s1_workup Quench with NaHCO₃ solution s1_reflux->s1_workup s1_isolate Isolate crude product by filtration s1_workup->s1_isolate s1_purify Recrystallize from ethanol s1_isolate->s1_purify s2_react Heat benzoxazinone intermediate s1_purify->s2_react s2_monitor Monitor by TLC s2_react->s2_monitor s2_workup Cool and precipitate product s2_monitor->s2_workup s2_isolate Isolate crude product by filtration s2_workup->s2_isolate s2_purify Recrystallize from ethanol/water s2_isolate->s2_purify s2_purify->end

Sources

Purification methods for 4-Chloro-2-ethyl-6-iodoquinazoline intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification & Isolation Protocols for 4-Chloro-2-ethyl-6-iodoquinazoline

Executive Summary

The intermediate This compound (CAS: 98556-31-1) is a critical scaffold in the synthesis of EGFR/VEGFR kinase inhibitors. Its reactivity, driven by the electrophilic C-4 center, makes it highly susceptible to nucleophilic aromatic substitution (


). However, this same reactivity renders it prone to rapid hydrolysis, reverting to the thermodynamically stable 6-iodo-2-ethylquinazolin-4(3H)-one starting material.

This guide provides robust, scalable purification protocols designed to maximize yield while suppressing hydrolysis. It moves beyond standard "textbook" workups, offering field-proven strategies for handling moisture-sensitive imidoyl chloride systems.

Chemical Context & Stability Profile

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 318.54 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, THF; Insoluble in Water, Hexanes
Critical Instability Hydrolysis: Rapidly converts to quinazolinone in acidic/aqueous media.[1] Thermal: Stable up to ~60°C; prone to dimerization at higher temps without solvent.

Mechanistic Insight: The C-4 chlorine is activated by the N-1/N-3 nitrogens. During workup, residual


 or 

generates HCl upon contact with water. This acidic environment protonates the N-1, significantly increasing the electrophilicity of C-4 and accelerating attack by water (hydrolysis). Therefore, pH control during quenching is the single most critical factor in purification.

Workflow Visualization

The following diagram outlines the decision matrix for isolation based on scale and purity requirements.

PurificationStrategy Start Crude Reaction Mixture (in POCl3/SOCl2) Quench Controlled Quench (Into Ice/DCM or Ice/NaHCO3) Start->Quench Dropwise addition PhaseSep Phase Separation (Rapid, Cold) Quench->PhaseSep Drying Drying (Na2SO4) & Azeotropic Distillation (Toluene) PhaseSep->Drying Decision Assess Purity (TLC/LC-MS) Drying->Decision Recryst Method A: Recrystallization (Scalable, >5g) Decision->Recryst Major impurity is quinazolinone Column Method B: Flash Chromatography (High Purity, <5g) Decision->Column Complex impurity profile Precip Method C: Precipitation (Rough clean-up) Decision->Precip Quick use for next step Final Final Product (Store under Ar, < -20°C) Recryst->Final Column->Final Precip->Final

Caption: Decision matrix for the isolation of this compound emphasizing the critical quenching step.

Protocol 1: The "Buffered Quench" (Critical Workup)

Standard water quenching often leads to 10-20% hydrolysis. This protocol uses a biphasic buffered system to neutralize acid immediately upon generation.

Reagents:

  • Dichloromethane (DCM)[2]

  • Saturated Sodium Bicarbonate (

    
    ) solution (Ice cold)
    
  • Toluene (Anhydrous)

Step-by-Step:

  • Concentration: If the reaction was run in neat

    
    , remove excess reagent via rotary evaporation (bath < 50°C) under high vacuum. Note: Do not distill to complete dryness; leave a viscous oil to prevent thermal decomposition.
    
  • Dilution: Redissolve the residue in DCM (10 mL per gram of starting material).

  • The Quench:

    • Prepare a beaker with a rapidly stirring mixture of Ice and Sat.

      
       .
      
    • Slowly pour the DCM solution into the stirring ice/base mixture.

    • Why? This ensures the organic phase (containing product) is immediately buffered against the HCl generated by residual

      
      .
      
  • Separation: Transfer to a separatory funnel immediately. Separate the organic layer.[3]

  • Wash: Wash the organic layer once with cold brine.

  • Drying: Dry over anhydrous

    
     for 10 minutes. Filter.
    
  • The Toluene Chase: Evaporate the DCM. Add anhydrous toluene (5 mL/g) and evaporate again.

    • Purpose: This azeotropically removes traces of water and

      
      , which are detrimental to storage stability.
      

Protocol 2: Recrystallization (Scalable)

Ideal for batches >5g where column chromatography is inefficient.

Solvent System: Dichloromethane (Solvent) / n-Heptane (Anti-solvent).

  • Dissolution: Dissolve the crude yellow solid in the minimum amount of boiling DCM.

    • Tip: If insolubles remain (likely inorganic salts or hydrolyzed quinazolinone), filter the hot solution through a sintered glass funnel.

  • Precipitation: While stirring the hot solution, slowly add n-Heptane dropwise until a persistent turbidity (cloudiness) is observed.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly, then transfer to a fridge (4°C) for 2 hours.

  • Filtration: Filter the crystals and wash with cold n-Heptane (0°C).

  • Drying: Vacuum dry at 40°C.

Expected Yield: 75-85% recovery. Purity: >98% (HPLC).

Protocol 3: Flash Chromatography (High Purity)

Recommended for R&D scales (<5g) or when removing non-polar impurities.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes / Ethyl Acetate.[4]

Gradient StepComposition (Hex:EtOAc)Purpose
Equilibration 100:0Column conditioning
Loading DCM (Minimal volume)Load sample
Elution 1 95:5Elute non-polar impurities
Elution 2 90:10 to 80:20Elute Product (

in 4:1 Hex:EtOAc)
Wash 50:50Elute hydrolyzed quinazolinone (

)

Note: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes if the product degrades on the column. The basic silica prevents acid-catalyzed hydrolysis.

Quality Control & Troubleshooting

Analytical Markers:

  • HPLC: Monitor the shift from the starting material (quinazolinone, more polar, earlier retention time) to the product (less polar, later retention time).

  • 1H NMR (

    
    ): 
    
    • Product: Look for the ethyl group signals (quartet ~3.1 ppm, triplet ~1.4 ppm) and the aromatic protons.

    • Impurity (Hydrolysis): Appearance of a broad singlet (NH) >10 ppm indicates reversion to quinazolinone.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during quench.Use the "Buffered Quench" (Protocol 1). Ensure temperature is <5°C.
Product turns white to solid white Hydrolysis (Quinazolinone formation).Check solvents for water.[5][6] Store under Argon.
Oiling out during recrystallization Cooling too fast or too much anti-solvent.Re-dissolve in DCM, add less Heptane, and seed with a crystal if available.

References

  • BenchChem Technical Support. (2025).[3] Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Retrieved from

  • ChemicalBook. (2026). 4-Chloro-6-iodoquinazoline Chemical Properties and Safety. Retrieved from

  • PubChem. (2025).[7] Compound Summary: 4-Chloro-6-iodoquinazoline.[7][8][9][10][11][12] National Library of Medicine. Retrieved from

  • GuideChem. (2022). Synthesis Method of 4-Chloro-6-iodoquinazoline. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

Troubleshooting & Optimization

Removing phosphoryl chloride residues from quinazoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazoline Synthesis & POCl₃ Remediation

Introduction

Welcome to the Quinazoline Synthesis Support Hub. You are likely here because your conversion of quinazolin-4(3H)-one to 4-chloroquinazoline is failing at the workup stage. This transformation is the cornerstone of synthesizing EGFR inhibitors (e.g., Gefitinib, Erlotinib), yet it presents a notorious "double-bind":

  • Safety Risk: Residual phosphoryl chloride (POCl

    
    ) requires rigorous hydrolysis to prevent delayed exothermic explosions.
    
  • Stability Risk: The 4-chloroquinazoline product is highly labile; it hydrolyzes back to the starting material (quinazolinone) upon prolonged contact with the very acid (HCl/H

    
    PO
    
    
    
    ) generated during the quench.

This guide provides the protocols to break this cycle, ensuring both operator safety and product integrity.

Module 1: The "Violent" Quench (Safety & Thermodynamics)

The Hazard: A common error is quenching the reaction mixture at 0°C and assuming safety. POCl


 hydrolysis is slow at low temperatures.[1] Unreacted POCl

can become encapsulated in solid precipitates ("crusts"). When the mixture warms to room temperature, the trapped POCl

releases rapidly, causing a delayed exotherm —a "volcano" effect that can eject acidic material from the flask.

The Solution: Reverse Quench Never add water to the reaction mixture.[1] Always add the reaction mixture to the quenching medium (Reverse Quench).[1] This ensures the POCl


 is the limiting reagent, controlling the heat release.[1]

Module 2: The Hydrolysis Trap (Chemical Stability)

The Phenomenon: Researchers often observe a clean conversion by TLC during reflux, but after workup, the isolated solid is 50–100% starting material (quinazolinone).

Mechanism of Failure: 4-Chloroquinazolines are essentially imidoyl chlorides embedded in an aromatic ring. In the presence of aqueous acid (generated by POCl


 + H

O → H

PO

+ HCl), the C-Cl bond is activated. Water attacks the 4-position, displacing chloride and thermodynamically driving the equilibrium back to the stable amide (quinazolinone).

Visualizing the Failure Mode:

HydrolysisTrap SM Quinazolinone (Starting Material) Product 4-Chloroquinazoline (Kinetic Product) SM->Product POCl3, Reflux Inter Protonated Intermediate (Highly Electrophilic) Product->Inter Contact with Acid (Workup) Inter->SM H2O Attack (Reversion) Acid Acidic Aqueous Layer (HCl + H3PO4) Acid->Inter

Figure 1: The Cycle of Reversion. Acidic workup conditions catalyze the hydrolysis of the desired product back to the starting material.

Module 3: Experimental Protocols

Protocol A: The Azeotropic Strip (Recommended for High Purity)

Best for: Small to mid-scale (<50g) where rotary evaporation is feasible.

Logic: Physically remove POCl


 before water is ever introduced. Toluene forms an azeotrope with POCl

, allowing it to be stripped at lower temperatures.
  • Concentration: Evaporate the bulk reaction mixture to dryness under reduced pressure (keep bath <60°C).

  • The Chase: Add Toluene (5–10 mL per gram of substrate) to the residue.

  • Strip: Evaporate the toluene. Repeat this step 2–3 times.

    • Why? This codistills trace POCl

      
       and removes the "sticky" nature of the residue.
      
  • Mild Quench: Dissolve the residue in DCM or Ethyl Acetate. Pour this organic solution into a stirred, saturated NaHCO

    
      solution at 0–5°C.
    
  • Separation: Phase separate immediately. Do not let the organic layer stir with the aqueous base for prolonged periods. Dry over MgSO

    
     and concentrate.
    
Protocol B: The Buffered Reverse Quench (Recommended for Scale-Up)

Best for: Large scale (>100g) or when distillation is unsafe.

Logic: Use a buffer to instantly neutralize the HCl/H


PO

generated, keeping the pH in a "safe zone" (pH 7–8) where the product is stable.
  • Preparation: Prepare a quenching vessel with 3M K

    
    HPO
    
    
    
    (Potassium Phosphate Dibasic) or Sodium Acetate solution. Cool to 10°C.
  • Dilution: Dilute the crude reaction mixture with a non-protic solvent (DCM or Toluene).

  • Controlled Addition: Slowly cannulate/drop the reaction mixture into the stirred buffer solution.

    • Monitor: Maintain internal temperature <20°C.[1]

  • pH Check: Ensure the final aqueous phase is pH ~7–8. If acidic, add 50% K

    
    CO
    
    
    
    slowly.
  • Extraction: Extract immediately.

Module 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
"Volcano" / Eruption Delayed exotherm due to encapsulated POCl

or adding water to acid.
STOP. Use Protocol B (Reverse Quench). Ensure agitation is vigorous during quenching to prevent "hot spots."
Product Reversion Aqueous layer became too acidic (pH < 2) or too basic (pH > 10) for too long.Use Protocol A . If skipping distillation, use a phosphate buffer (Protocol B) instead of water/NaOH.[1][2] Minimize contact time.
Oily/Sticky Residue Formation of Phosphoric Acid Esters or incomplete removal of POCl

.
Azeotrope with Toluene (3x). If oil persists, wash organic layer with 10% K

CO

to hydrolyze phosphate esters.
Low Yield Product degraded during exothermic quench.Lower the quench temperature (but not <0°C) and slow the addition rate.

Module 5: Decision Matrix

Use this logic flow to determine the correct workup for your specific quinazoline derivative.

WorkupDecision Start Reaction Complete (TLC Check) ScaleCheck Scale > 50g? Start->ScaleCheck DistillCheck Is Product Volatile/Unstable? ScaleCheck->DistillCheck No Buffer Protocol B: Buffered Reverse Quench (Max Safety) ScaleCheck->Buffer Yes (Distillation Risky) Azeotrope Protocol A: Toluene Azeotrope Strip (Max Purity) DistillCheck->Azeotrope No DistillCheck->Buffer Yes

Figure 2: Workup Decision Tree. Selects the optimal protocol based on scale and substrate stability.

References

  • BenchChem Technical Support. (2025).[1][3] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem. Link

  • Li, X., et al. (2012).[4] Process Development of a Quinazoline Derivative: Safe Quenching of POCl3. Organic Process Research & Development, 16, 1727.[4] Link

  • Achmatowicz, M., et al. (2010).[5] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(6). Link

  • ResearchGate Community. (2021). Discussions on 4-chloroquinazoline instability and hydrolysis. ResearchGate. Link

Sources

Controlling regioselectivity in 6-iodo-quinazoline coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The Reactivity Landscape: A Strategic Overview

The quinazoline scaffold is a "privileged structure" in kinase inhibitor design (e.g., Lapatinib, Gefitinib). However, its dual-nitrogen core creates a complex electronic environment that dictates strict rules for chemoselectivity.

When working with 6-iodo-quinazolines (often substituted at C4), you are managing a competition between three distinct reactivity modes:

  • C4-Position (Electrophilic): Highly activated for Nucleophilic Aromatic Substitution (SNAr). The C4-Cl bond behaves more like an acid chloride than an aryl chloride due to the electron-withdrawing power of N3.

  • C6-Position (Halogenated): The classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The C-I bond is electronically activated but sterically accessible.

  • N1/N3 Nitrogen Lone Pairs: These are "silent killers" of catalysis. They strongly coordinate to Pd(II), displacing phosphine ligands and leading to catalyst arrest (poisoning).

Visualizing the Reactivity Hierarchy

The following decision tree illustrates the critical path for functionalizing 4-chloro-6-iodoquinazoline.

QuinazolineReactivity Start Starting Material: 4-Chloro-6-Iodoquinazoline PathA Path A: S_NAr First (Standard Kinase Route) Start->PathA Recommended PathB Path B: Pd-Coupling First (Chemoselective Route) Start->PathB High Risk StepA1 Step 1: Nucleophilic Attack at C4 (Amine/Aniline, mild base) PathA->StepA1 StepB1 Step 1: Pd-Coupling at C6 (Must preserve C4-Cl) PathB->StepB1 StepA2 Intermediate: 4-Amino-6-Iodoquinazoline StepA1->StepA2 High Yield (C4-Cl > C6-I for S_NAr) StepA3 Step 2: Suzuki/Sonogashira at C6 (Requires specialized ligands) StepA2->StepA3 StepB2 Risk: Hydrolysis of C4-Cl Risk: Oxidative addition at C4 StepB1->StepB2 StepB3 Intermediate: 4-Chloro-6-Arylquinazoline StepB1->StepB3 Requires anhydrous non-nucleophilic base

Caption: Reactivity decision tree for 4-chloro-6-iodoquinazoline. Path A is thermodynamically favored and operationally robust. Path B requires strict kinetic control.

Troubleshooting Center: Frequently Encountered Issues

Issue 1: "I am seeing low conversion in my Suzuki coupling at C6, even with 10 mol% Pd."

Root Cause: Catalyst Poisoning.[1][2] The quinazoline nitrogens (N1/N3) are excellent ligands. If your phosphine ligand is labile (e.g., PPh3), the quinazoline substrate will displace it, forming an inactive [Pd(Quinazoline)2Cl2] complex.

Corrective Action:

  • Switch Ligands: Move to bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or bidentate ligands (dppf ) that bind Pd tighter than the quinazoline nitrogens can.

  • Pre-catalysts: Use pre-formed precatalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures the active catalytic species is formed before the substrate can poison the metal.

Issue 2: "My C4-Chloro group disappeared during the Suzuki reaction (Path B)."

Root Cause: Hydrolysis or SNAr by the Base. If you are attempting Path B (coupling C6-I while keeping C4-Cl intact), standard Suzuki bases like Na2CO3 or K3PO4 in aqueous dioxane will hydrolyze the C4-Cl to a C4-OH (quinazolinone) or the solvent (MeOH/EtOH) will displace the chloride.

Corrective Action:

  • Anhydrous Conditions: Eliminate water. Use anhydrous Toluene or DMF.

  • Non-Nucleophilic Base: Switch to CsF (Cesium Fluoride) or anhydrous K3PO4 . Avoid alkoxide bases (NaOMe, KOtBu) as they will instantly attack C4.

  • Temperature Control: Keep the reaction below 80°C. The activation energy for C6-I oxidative addition is lower than C4-Cl, but the window is narrow.

Issue 3: "I see 'Halogen Dance' or scrambled regioisomers."

Root Cause: Lithium-Halogen Exchange (if using organolithiums) or Pd-migration. While rare in standard Suzuki couplings, if you are using Knochel-type turbo-Grignards or lithiation strategies, the iodine can migrate from C6 to C7 or C8 to stabilize the lithiated intermediate.

Corrective Action:

  • Avoid lithiation.[3] Stick to Pd(0)/Pd(II) cross-coupling cycles which proceed via oxidative addition, a mechanism that strictly retains regiochemical fidelity at the C-I bond.

Validated Experimental Protocols

Protocol A: The "Lapatinib Sequence" (SNAr followed by Suzuki)

This is the industry-standard robust route. It leverages the high electrophilicity of C4-Cl to install the amine first, preventing side reactions later.

Step 1: C4-Amination (SNAr)

  • Substrate: 4-chloro-6-iodoquinazoline (1.0 equiv)

  • Nucleophile: Aniline or Alkyl amine (1.1 equiv)

  • Solvent: Isopropanol (iPrOH)

  • Conditions: Reflux (80°C) for 2 hours.

  • Workup: The product usually precipitates as the HCl salt upon cooling. Filter and wash with cold ether.

  • Why this works: The C4-Cl is so reactive that no metal catalyst is needed. The C6-I bond is inert to these conditions.

Step 2: C6-Suzuki Coupling

  • Substrate: 4-amino-6-iodoquinazoline (from Step 1)[4]

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

    • Alternative: XPhos Pd G3 (2 mol%) for difficult substrates.

  • Base: NaHCO3 (saturated aqueous) or Cs2CO3 (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, inert atmosphere (Ar/N2), 4-12 hours.

  • Validation: Monitor disappearance of the starting material spot (low Rf due to amine) and appearance of fluorescent biaryl product.

Protocol B: The "Chemoselective" Route (Suzuki on C4-Cl Substrate)

Use this ONLY if you need to retain the C4-Cl for a later transformation that is not an amine displacement.

  • Substrate: 4-chloro-6-iodoquinazoline

  • Catalyst: Pd(PPh3)4 (5 mol%) - Note: Tetrakis is often preferred here over active Buchwald ligands to avoid "over-activating" the catalyst toward the C4-Cl bond.

  • Solvent: Toluene (Anhydrous).

  • Base: K3PO4 (Anhydrous, micronized, 2.0 equiv).

  • Conditions: 60-70°C (Strict temperature control).

  • Critical Check: Do NOT use alcohols or water.

  • Why this works: The oxidative addition of Pd(0) into Ar-I is significantly faster than Ar-Cl. By keeping the temperature low and excluding nucleophiles (water/alcohols), you favor the C6 coupling.

Troubleshooting Workflow Diagram

Use this flowchart to diagnose failures in your specific experiment.

Troubleshooting Start Problem: Low Yield / Failed Reaction CheckSM Check TLC/LCMS: Is Starting Material (SM) consumed? Start->CheckSM SM_Remains SM Remains (Stalled) CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone No BlackPpt Observation: Black Precipitate (Pd Black)? SM_Remains->BlackPpt Check_Prod Identify Major Byproduct SM_Gone->Check_Prod Yes_Black Yes: Catalyst Death BlackPpt->Yes_Black Yes No_Black No: Catalyst Inactive BlackPpt->No_Black No Action_Ligand Action: Switch to XPhos/SPhos or increase loading Yes_Black->Action_Ligand Action_Degas Action: Re-degas solvents Check inert line No_Black->Action_Degas Hydrolysis Byproduct: Quinazolinone (C4-OH) Check_Prod->Hydrolysis Dehal Byproduct: Des-Iodo (Dehalogenation) Check_Prod->Dehal Action_Dry Action: Remove Water/Alcohols Use Anhydrous Toluene Hydrolysis->Action_Dry Action_Temp Action: Lower Temp Reduce Hydride sources Dehal->Action_Temp

Caption: Diagnostic workflow for isolating failure modes in quinazoline cross-coupling.

Comparative Data: Base & Solvent Effects[1][5]

The following table summarizes the impact of reaction conditions on the regioselectivity of 4-chloro-6-iodoquinazoline coupling (simulated based on aggregate literature data for electron-deficient heterocycles).

Condition SetBaseSolventTempResult (Major Product)Notes
Standard Aqueous Na2CO3Dioxane/H2O90°CHydrolysis (C4-OH) Water attacks C4-Cl rapidly at high temp.
Alcoholic KOtBuEthanol80°CEtherification (C4-OEt) Alkoxide displaces C4-Cl via SNAr.
Anhydrous Mild K3PO4Toluene60°CC6-Coupled Product Target Condition. Preserves C4-Cl.
High Temp Cs2CO3DMF120°CComplex Mixture C4-Cl begins to participate in Pd-coupling.

References

  • Regioselective Functionalization of Quinazolines

    • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
    • Source: NCBI / PMC.
    • URL:[Link]

  • Suzuki Coupling on Heterocycles

    • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogen
    • Source: NCBI / PMC.
    • URL:[Link]

  • Buchwald-Hartwig Amination Mechanics

    • Title: Buchwald-Hartwig Amin
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Catalyst Poisoning in Heterocycles

    • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Discusses N-coordin
    • Source: NCBI / PMC.
    • URL:[Link]

  • Synthesis of 4-Chloro-6-Iodoquinazoline: Title: 4-Chloro-6-iodoquinazoline Chemical Properties and Synthesis. Source: ChemicalBook.

Sources

Minimizing side reactions during 4-chloro displacement with amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro Heterocycle Displacement Ticket ID: SNAr-4Cl-OPT Subject: Minimizing Side Reactions in Amine Displacement Protocols Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Interface: Select Your Reaction Pathway

Before proceeding to the troubleshooting modules, identify your specific reaction class. The displacement of 4-chloro groups on nitrogen heterocycles (quinazolines, quinolines, pyrimidines) follows two distinct mechanistic pathways depending on the nucleophilicity of your amine.

Figure 1: Reaction Optimization Logic Flow

ReactionLogic Start Start: Select Amine Type Aliphatic Aliphatic Amine (High Nucleophilicity) Start->Aliphatic Aniline Aniline/Aryl Amine (Low Nucleophilicity) Start->Aniline BaseMethod Method B: Base-Mediated (THF, DMF, DIPEA) Aliphatic->BaseMethod Standard AcidMethod Method A: Acid-Catalyzed (iPrOH, HCl) Aniline->AcidMethod Activation Req. Issue1 Issue: Hydrolysis (4-OH) BaseMethod->Issue1 Wet Solvent? Issue2 Issue: Bis-Addition BaseMethod->Issue2 Diamine? Issue3 Issue: No Reaction AcidMethod->Issue3 Basic Cond? Issue4 Issue: Regioselectivity AcidMethod->Issue4 2,4-dichloro?

Caption: Decision tree for selecting reaction conditions based on amine nucleophilicity and common failure modes.

Critical Troubleshooting (FAQ)

Q1: My LC-MS shows a major peak with M-Cl+OH (Mass -18). Why is hydrolysis outcompeting my amine?

Diagnosis: This is the most common failure mode in


 reactions of 4-chloroheterocycles. The 4-position is highly electrophilic; if your solvent contains even trace water (

), hydroxide ions (generated by your base deprotonating water) will outcompete the amine.

Root Cause Analysis:

  • Wet Solvents: Hygroscopic solvents like DMF or THF are often the culprit.

  • Carbonate Bases: Using

    
     or 
    
    
    
    in "wet" conditions generates significant concentrations of
    
    
    .

Corrective Action:

  • Switch Base: Use non-nucleophilic organic bases (DIPEA, TEA) instead of inorganic carbonates/hydroxides.

  • Scavenge Water: Add activated 3Å molecular sieves to the reaction vessel.

  • Protocol Adjustment: If using Method B (Base-mediated), switch to anhydrous THF or Dioxane .

Q2: I am reacting an aniline with a 4-chloroquinazoline, but conversion is stalled at <20% despite heating to 100°C.

Diagnosis: You are likely using "Method B" (Base/Aprotic Solvent) for a nucleophile that is too weak. Anilines are poor nucleophiles compared to aliphatic amines.

The Fix (The "Gefitinib" Protocol): Do not add base. Instead, add 1.0 equivalent of HCl (4M in Dioxane) or use a protic solvent like Isopropanol (IPA) or n-Butanol.

  • Mechanism: The acid protonates the N1-nitrogen of the quinazoline ring. This significantly lowers the LUMO energy of the ring, making the C4-carbon hyper-electrophilic. The aniline can then attack this activated species. The product precipitates as the hydrochloride salt, driving the equilibrium forward [1].

Q3: My substrate is 2,4-dichloroquinazoline. How do I ensure substitution only happens at the 4-position?

Diagnosis: Regioselectivity is governed by the "Principle of Least Motion" and electronic differentiation. The C4 position has a higher LUMO coefficient and is more reactive than C2.

Optimization Strategy:

  • Temperature Control: Keep the reaction at 0°C to RT . C4 substitution is kinetically favored. C2 substitution typically requires heating (>80°C).

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the amine. Excess amine combined with heat will lead to bis-substitution (2,4-diamino product) [2].

Optimized Protocols

Method A: Acid-Catalyzed Displacement (For Anilines/Aryl Amines)

Best for: Weak nucleophiles, minimizing hydrolysis, large-scale precipitation.

Reagents:

  • Substrate: 4-Chloroheterocycle (1.0 equiv)[1]

  • Nucleophile: Aniline derivative (1.1 equiv)

  • Solvent: 2-Propanol (IPA) or n-Butanol (0.2 M concentration)

  • Catalyst: HCl (cat. or 1.0 equiv if substrate is acid-stable)

Step-by-Step:

  • Dissolve the 4-chloro substrate in IPA.

  • Add the aniline.

  • Crucial Step: If the reaction is sluggish, add 2-3 drops of 4M HCl in Dioxane.

  • Heat to reflux (80–100°C).

  • Monitor: Product often precipitates as the HCl salt during the reaction.

  • Workup: Cool to RT. Filter the solid.[2] Wash with cold IPA and

    
    . This removes impurities and unreacted starting material without chromatography.
    
Method B: Base-Mediated Displacement (For Aliphatic Amines)

Best for: Primary/Secondary alkyl amines, acid-sensitive substrates.

Reagents:

  • Substrate: 4-Chloroheterocycle (1.0 equiv)[1]

  • Nucleophile: Alkyl amine (1.2 equiv)

  • Base: DIPEA (Hunig's Base) or TEA (2.0 equiv)

  • Solvent: Anhydrous THF, DMF, or MeCN.

Step-by-Step:

  • Flame-dry the flask and purge with

    
    .
    
  • Dissolve substrate in anhydrous solvent.

  • Add DIPEA followed by the amine at 0°C (to control exotherm).

  • Warm to RT. Monitor by TLC/LC-MS.

  • Troubleshoot: If hydrolysis is observed, switch solvent to Dichloromethane (DCM) (if solubility permits) as it is easier to keep dry than DMF.

Solvent & Reagent Compatibility Matrix

VariableRecommendedCaution / AvoidTechnical Rationale
Solvent (Method A) Isopropanol, n-Butanol, EthanolDMF, DMSOProtic solvents stabilize the transition state and facilitate product precipitation (HCl salt).
Solvent (Method B) THF, DCM, Dioxane (Anhydrous)Water, AlcoholsAlcohols will compete with the amine (forming ethers) under basic conditions.
Base DIPEA, TEA, 2,6-Lutidine

, NaOH, NaH
Inorganic bases generate water/hydroxide in situ or are too harsh, causing degradation.
Scavenger 3Å Molecular SievesSilica GelSilica is acidic and can trap basic amines, reducing yield.

Mechanistic Visualization: Hydrolysis vs. Substitution

Figure 2: Competitive Pathways in


 

Mechanism Substrate 4-Chloroquinazoline (Electrophile) Intermediate Meisenheimer Complex (Transition State) Substrate->Intermediate Activation PathProduct Pathway A: Amine Attack (Desired) Intermediate->PathProduct + R-NH2 PathSide Pathway B: Hydroxide Attack (Hydrolysis) Intermediate->PathSide + H2O / OH- Product 4-Amino Product (Stable) PathProduct->Product - HCl Waste 4-Hydroxy (Quinazolinone) (Dead End) PathSide->Waste Irreversible

Caption: Kinetic competition between the desired amine and water. Pathway B is irreversible and must be suppressed by excluding moisture.

References

  • A New Synthesis of Gefitinib. Synlett, 2019.[3] Describes the acid-mediated displacement of 4-chloroquinazolines with anilines, highlighting the precipitation of the HCl salt to drive yield.

  • Regioselective Nucleophilic Aromatic Substitution. Molecules, 2024.[4] detailed study on the electronic factors (LUMO coefficients) favoring C4 over C2 substitution in dichloroquinazolines.

  • Efficient N-arylation of 4-chloroquinazolines.Beilstein Journal of Organic Chemistry, 2021. Comparison of microwave vs.

    
     efficiency. 
    

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Standards for 4-Chloro-2-ethyl-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for establishing and validating High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-Chloro-2-ethyl-6-iodoquinazoline, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity in drug development and manufacturing, this document offers an in-depth comparison of chromatographic strategies, outlines a robust, validated analytical protocol, and explains the scientific rationale behind methodological choices. The content is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols meet global regulatory standards for trustworthiness and scientific integrity.[1][2][3][4][5] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of targeted therapeutics, such as kinase inhibitors.[6][7] The purity of such an intermediate is paramount, as any impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity determination due to its high resolution, sensitivity, and precision.[8] Establishing a robust, reliable, and validated HPLC method is not merely a quality control exercise; it is a regulatory necessity mandated by bodies like the FDA and EMA, following ICH guidelines.[9] This guide will deconstruct the process of developing and comparing HPLC methods for this compound, providing a scientifically-grounded approach to ensure analytical excellence.

Understanding the Analyte: Potential Impurity Profile

A successful purity method begins with a thorough understanding of the target molecule and its potential impurities.[2] Impurities in this compound can originate from several sources:

  • Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials (e.g., 6-iodo-2-ethyl-quinazolin-4-ol), intermediates, and by-products from side reactions.[6] For instance, incomplete chlorination can leave residual starting material, while alternative reaction pathways could generate positional isomers.

  • Degradation Products: The quinazoline ring system can be susceptible to hydrolysis, particularly at the 4-chloro position, which is reactive toward nucleophiles.[10] Forced degradation studies (stress testing) under acidic, basic, oxidative, and photolytic conditions are essential to identify potential degradants that may form during storage or processing.

  • Residual Solvents: Solvents used in synthesis and purification, such as dichloromethane (DCM) or dimethylformamide (DMF), must be controlled according to ICH Q3C guidelines.[2] While typically analyzed by Gas Chromatography (GC), HPLC methods must ensure these do not interfere with the analysis of other impurities.

A comprehensive impurity profile, detailing both identified and unidentified impurities, is a foundational requirement of the drug substance specification.[2]

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a multi-parameter optimization process. The goal is to achieve adequate resolution between the main component and all known and potential impurities in a reasonable analysis time. A reversed-phase HPLC (RP-HPLC) approach is typically the first choice for a moderately non-polar molecule like this compound.[11][12]

Below is a comparison of key chromatographic parameters and the rationale for their selection.

Parameter Option 1: General Purpose C18 Option 2: Phenyl-Hexyl Option 3: Cyano (CN) Rationale & Scientific Justification
Stationary Phase (Column) Octadecylsilane (C18), e.g., 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, e.g., 4.6 x 150 mm, 3.5 µmCyanopropyl, e.g., 4.6 x 150 mm, 3.5 µmC18 offers robust hydrophobic retention, making it a universal starting point.[11] Phenyl-Hexyl columns provide alternative selectivity through π-π interactions with the aromatic quinazoline ring, which can be crucial for separating structurally similar isomers. Cyano columns offer different polarity and can be used in both reversed-phase and normal-phase modes, providing a distinct selectivity profile, especially for polar impurities.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in WaterFormic Acid is a common mobile phase modifier that provides protons to suppress the ionization of silanol groups on the column, improving peak shape for basic compounds like quinazolines.[11] TFA is a strong ion-pairing agent that can further improve peak shape but may suppress MS signals if used for LC-MS and can be difficult to remove from the column.
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)Acetonitrile (ACN)ACN is the preferred organic modifier due to its low viscosity and UV transparency. Methanol offers different solvent selectivity and can alter elution order, which can be leveraged to resolve co-eluting peaks.
Elution Mode GradientGradientGradientA gradient elution is almost always necessary for impurity analysis to elute both early-eluting polar impurities and late-eluting non-polar impurities within a single run while maintaining good peak shape and resolution.
Detection UV/PDA at ~254 nm and λmaxUV/PDA at ~254 nm and λmaxUV/PDA at ~254 nm and λmaxQuinazoline derivatives exhibit strong UV absorbance.[11] A Photodiode Array (PDA) detector is essential. It not only quantifies impurities but also performs peak purity analysis by comparing spectra across a peak, helping to identify co-eluting components. Monitoring at a common wavelength like 254 nm and the compound's specific maximum absorbance (λmax) is recommended.

Recommended HPLC Protocol and Validation Strategy

Based on extensive experience with similar heterocyclic compounds, a robust starting method would utilize a C18 column with an acidified water/acetonitrile gradient. This approach provides a high probability of success and serves as an excellent baseline for further optimization.

Detailed Experimental Protocol

Objective: To determine the purity of this compound and quantify any related impurities.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), >99% purity

  • This compound reference standard and test sample

  • Class A volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters

Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

  • Filter all solutions through a 0.22 µm syringe filter prior to injection to prevent particulate matter from damaging the column and system.

HPLC Conditions: | Parameter | Condition | | :--- | :--- | | Instrument | HPLC system with Gradient Pump, Autosampler, and PDA Detector | | Column | Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | PDA Wavelength | Monitoring at 254 nm; acquire data from 200-400 nm | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 25.0 | 80 | | | 30.0 | 80 | | | 30.1 | 20 | | | 35.0 | 20 |

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a core principle of a self-validating system.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

Validation Strategy (ICH Q2(R1))

The chosen analytical method must be validated to demonstrate its suitability for the intended purpose.[1][3][9] The validation should encompass the following parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradants. This is achieved by spiking the sample with known impurities and analyzing stressed samples.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit for impurities).

  • Accuracy: Determine the closeness of the test results to the true value by analyzing samples spiked with known amounts of impurities (recovery study).

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval (e.g., six replicate preparations of the same sample).

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of an impurity that can be reliably quantified and detected, respectively. The LOQ must be below the reporting threshold defined by ICH Q3A (R2), which is typically 0.05% for APIs with a maximum daily dose of ≤ 2g.[2][4]

  • Robustness: Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) to assess the method's reliability during normal use.[1]

Workflow and Data Analysis Visualization

The overall process, from receiving a sample to generating a final purity report, follows a logical and regulated sequence.

HPLC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login SamplePrep Test Sample Preparation Sample->SamplePrep StdPrep Reference Standard Preparation SST System Suitability Test (SST) StdPrep->SST MobilePhase Mobile Phase Preparation & Degassing MobilePhase->SST Sequence HPLC Sequence Run (Blank, Std, Samples) SST->Sequence If Pass Integration Chromatogram Integration & Peak Identification Sequence->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Generation (COA) Calculation->Report

Caption: Workflow for HPLC Purity Analysis of Pharmaceutical Intermediates.

Conclusion

The establishment of a robust and validated HPLC purity method is a non-negotiable aspect of pharmaceutical development for intermediates like this compound. A systematic approach, beginning with an understanding of the potential impurity profile and followed by a logical comparison of chromatographic conditions, is essential. The recommended C18-based reversed-phase method provides a strong foundation for analysis. However, the true measure of a method's reliability lies in its comprehensive validation according to ICH Q2(R1) guidelines.[1][3][9] By adhering to these principles of scientific integrity, analytical laboratories can ensure the data they produce is accurate, trustworthy, and fit for the purpose of guaranteeing the quality and safety of new medicines.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: ICH topic Q 3 A (R2) - Impurities in new drug substances Source: Therapeutic Goods Administration (TGA) URL: [Link]

  • Title: Determination of the Stabilities of New Quinazoline Derivatives by HPLC Source: ResearchGate URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

  • Title: The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives Source: ResearchGate URL: [Link]

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A Comparative Guide to the Kinase Inhibitory Potency of 2-Ethyl vs. 2-Methyl Quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the quinazoline scaffold stands out as a "privileged" structure, forming the backbone of numerous FDA-approved anticancer drugs.[1][2] These molecules are adept at targeting the ATP-binding site of key kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal regulators of cancer cell proliferation and angiogenesis.[3][4] This guide delves into a subtle but critical aspect of their structure-activity relationship (SAR): the impact of substituting the C-2 position with a methyl versus an ethyl group. While seemingly a minor change—the addition of a single methylene unit—this modification can significantly influence binding affinity, selectivity, and overall potency.

This comparison provides an in-depth analysis for researchers, scientists, and drug development professionals, synthesizing experimental data with mechanistic rationale to guide future design strategies.

Comparative Inhibitory Potency: A Data-Driven Analysis

Direct, head-to-head comparisons of 2-methyl and 2-ethyl analogs within the same chemical series are not extensively documented in single publications. However, by examining data across different studies, we can elucidate the principles governing their activity. The C-2 position of the quinazoline core often points towards the solvent-exposed region or a small hydrophobic pocket of the kinase ATP-binding site. Therefore, modifications here are crucial for optimizing interactions.[5][6]

A study on Activin Receptor-Like Kinase-2 (ALK2) inhibitors provides a salient example. Researchers found that increasing the size of the 2-substituent from a methyl group to an ethyl group (or a larger benzyl group) was tolerated but led to a "modest reduction in potency".[7] This suggests that for ALK2, the smaller methyl group provides an optimal fit, and the larger ethyl group may introduce a slight steric hindrance.

Conversely, other studies highlight the importance of bulk at the 2-position for activity against certain receptor tyrosine kinases (RTKs). One study noted that a 2-H substitution (mimicking clinically used inhibitors) resulted in a 7- to 10-fold loss of potency for EGFR, VEGFR-2, and PDGFR-β compared to compounds with a 2-CH3 or 2-Cl substitution, suggesting that the presence of a small hydrophobic group at this position is beneficial.[5]

The following table summarizes findings on various 2-substituted quinazolines to illustrate these context-dependent structure-activity relationships.

Compound Series2-Position SubstituentTarget Kinase(s)Observed Potency / SAR FindingReference
Quinazolinone Analogs-CH3 vs. -CH2CH3ALK2Increasing size from methyl to ethyl was tolerated but modestly reduced potency.[7]
Tetrahydroquinolines-H vs. -CH3EGFR, VEGFR-2, PDGFR-β2-H substitution led to a ~7-10 fold loss in potency compared to 2-CH3, indicating bulk is important for activity.[5]
Tetrahydroquinolines-CH3 vs. -ClEGFR, VEGFR-2, PDGFR-β2-CH3 and 2-Cl had similar EGFR activity, but 2-CH3 was ~6-10 fold more potent against VEGFR-2 and PDGFR-β.[5]
Dihydrothiazolo-quinazolines-CH3CDK2The 2-methyl analog was a highly potent inhibitor with an IC50 of 0.7 nM.[8]

These findings underscore a critical principle in medicinal chemistry: the effect of a functional group is highly dependent on the specific topology of the target protein's binding site.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The seemingly minor difference between a methyl and an ethyl group can alter a compound's interaction with a kinase in several ways:

  • Steric Fit and Hydrophobic Interactions : The ATP-binding pocket is a confined space. A methyl group may fit perfectly into a small hydrophobic pocket, contributing favorably to the binding energy. An ethyl group, being larger, might be too bulky, leading to a steric clash with nearby amino acid residues and a reduction in potency.[7] However, if the pocket is slightly larger or more accommodating, the additional hydrophobic surface of the ethyl group could enhance van der Waals interactions, thereby increasing potency.[5]

  • Conformational Effects : The 2-position substituent can influence the orientation of the entire quinazoline scaffold within the binding site. This can affect the crucial hydrogen bond formation between the N-1 of the quinazoline and the "hinge region" of the kinase, a key interaction for many inhibitors.[7]

  • Solubility and Physicochemical Properties : The addition of a methylene group slightly increases lipophilicity. This can impact the compound's aqueous solubility, membrane permeability, and metabolic stability, which are critical factors for cellular activity and overall drug-likeness.

The choice between a 2-methyl and a 2-ethyl group is therefore a classic optimization problem in drug design, balancing the potential for enhanced hydrophobic interactions against the risk of steric clashes.

Key Signaling Pathways: The EGFR Example

To understand the biological impact of these inhibitors, it is essential to visualize their place in cellular signaling. The Epidermal Growth Factor Receptor (EGFR) pathway is a primary target for many quinazoline-based drugs.[1][9] Upon activation, EGFR triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[3][4] Inhibiting EGFR with a potent quinazoline compound blocks these signals, leading to an anti-tumor effect.

Caption: Simplified EGFR signaling pathway inhibited by 2-alkyl quinazolines.

Experimental Protocols & Methodologies

Trustworthy data is built on robust experimental design. The determination of a compound's inhibitory potency (IC50) is typically performed using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Protocol: ADP-Glo™ In Vitro Kinase Assay for IC50 Determination

This protocol outlines the steps to determine the concentration of a 2-methyl or 2-ethyl quinazoline inhibitor required to inhibit 50% of a target kinase's activity.

I. Materials and Reagents:

  • Recombinant target kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • Test Compounds (2-methyl and 2-ethyl quinazoline analogs, dissolved in DMSO)

  • ATP (at a concentration near the Km for the target kinase)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

II. Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the 2-methyl and 2-ethyl quinazoline test compounds in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the kinase buffer, the target kinase, and its specific substrate.

    • Add this kinase/substrate mix (e.g., 10 µL) to each well of the assay plate.

    • Prepare a separate "start solution" containing ATP in kinase buffer.

    • Add the ATP solution (e.g., 10 µL) to all wells to initiate the kinase reaction.

  • Incubation:

    • Gently mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent (e.g., 20 µL) to each well. This terminates the kinase reaction and depletes any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Conversion of ADP to ATP and Signal Generation:

    • Add Kinase Detection Reagent (e.g., 40 µL) to each well. This reagent contains enzymes that convert the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a microplate reader.

    • The amount of light generated is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G A 1. Compound Plating (Serial Dilutions in 384-well plate) B 2. Add Kinase/Substrate Mix A->B C 3. Add ATP to Initiate Reaction B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F 6. Incubate (40 min at RT) E->F G 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H 8. Incubate (30-60 min at RT) G->H I 9. Read Luminescence H->I J 10. Data Analysis (Calculate IC50) I->J

Caption: Experimental workflow for IC50 determination using the ADP-Glo™ assay.

Conclusion

The comparison of 2-ethyl versus 2-methyl quinazolines as kinase inhibitors reveals a nuanced and context-dependent structure-activity relationship. There is no universal rule stating that one is superior to the other. Experimental evidence suggests that the optimal substitution is highly dependent on the specific topology of the target kinase's ATP-binding site.[5][7] A methyl group may be ideal for tight, sterically-defined pockets, while an ethyl group could offer advantages in more accommodating pockets where additional hydrophobic interactions can be leveraged. This guide underscores the necessity of empirical testing and iterative design in medicinal chemistry. By synthesizing and evaluating closely related analogs, researchers can meticulously probe the active site of a kinase, leading to the development of inhibitors with enhanced potency and selectivity.

References

  • PMC.

  • PMC - NIH.

  • Oriental Journal of Chemistry.

  • Molecules.

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  • Thieme Connect.

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  • PMC.

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  • MDPI.

  • Pharmaceutical Sciences.

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Introduction: The Quinazoline Scaffold and the Role of Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Iodo-Quinazoline Derivatives

Quinazoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including anticancer drugs like gefitinib and erlotinib.[1] The functionalization of the quinazoline scaffold allows for the fine-tuning of pharmacological activity, and halogenation is a common strategy to modulate these properties. Iodo-quinazoline derivatives, in particular, are of significant interest in drug development and chemical biology.

The precise structural characterization of these complex molecules is paramount, and mass spectrometry (MS) stands as an indispensable analytical tool for this purpose. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, we can piece together its structure. This guide provides an in-depth comparison and analysis of the predicted fragmentation patterns of iodo-quinazoline derivatives, drawing upon established principles for both the quinazoline core and halogenated aromatic systems. It is designed for researchers and drug development professionals who utilize mass spectrometry for the structural elucidation of novel chemical entities.

Fundamentals of Analysis: Ionization and Instrumentation

The choice of ionization technique and mass analyzer is critical for obtaining high-quality data.

  • Ionization Techniques: Electrospray ionization (ESI) is generally the preferred method for quinazoline derivatives due to their polarity and thermal lability.[2][3] It typically generates protonated molecules, [M+H]⁺, which are even-electron ions that provide clear molecular weight information.[4] Electron ionization (EI) can also be used, but its high-energy nature often leads to extensive fragmentation and a less abundant or absent molecular ion peak.[5][6][7]

  • Mass Analyzers: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are ideal. They provide accurate mass measurements, enabling the determination of elemental compositions for both the parent ion and its fragments, which is crucial for confident structural assignment.[8][9] Tandem mass spectrometry (MS/MS) is essential for controlled fragmentation, allowing for the systematic study of dissociation pathways.[2][4][10]

Predicted Fragmentation Pathways of the Iodo-Quinazoline Scaffold

The fragmentation of an iodo-quinazoline derivative is a composite of the pathways characteristic of the quinazoline core and the influence of the iodine substituent. The following sections detail these predicted pathways.

Fragmentation of the Unsubstituted Quinazoline Core

Under collision-induced dissociation (CID), the protonated quinazoline core is expected to undergo cleavages of the pyrimidine ring. A common pathway involves a retro-Diels-Alder (RDA) reaction, a well-documented fragmentation mechanism for heterocyclic systems.[11][12][13] This can lead to the loss of neutral molecules like hydrogen cyanide (HCN). Subsequent fragmentations can involve further ring cleavages.

G M Quinazoline [M+H]⁺ F1 Loss of HCN [M+H-27]⁺ M->F1 -HCN F2 Further Fragmentation F1->F2

Caption: Predicted fragmentation of the basic quinazoline core.

The Defining Influence of the Iodine Substituent

The presence of an iodine atom introduces highly characteristic and often dominant fragmentation pathways due to the relative weakness of the C-I bond.

  • Loss of Iodine Radical (I•): The most prominent fragmentation pathway for iodo-aromatic compounds is the homolytic cleavage of the C-I bond, resulting in the loss of a neutral iodine radical (mass loss of 127 Da).[2][3] This generates a stable quinazolinyl cation. This fragmentation is often a primary indicator of an iodine-containing compound.

  • Loss of Hydrogen Iodide (HI): The elimination of a neutral HI molecule (mass loss of 128 Da) is another common pathway, particularly if a hydrogen atom is suitably positioned.

  • Isotopic Signature: A key feature of iodine is that it is monoisotopic (¹²⁷I).[2] This simplifies the mass spectrum, as there will be no M+2 peak arising from isotopic distribution, unlike with chlorine or bromine.[14][15][16] Any observed M+1 peak will be due to the natural abundance of ¹³C.

The interplay of these pathways is illustrated below. The initial fragmentation is dominated by the loss of the iodine atom, followed by fragmentation of the remaining quinazoline ring structure.

G cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M Iodo-Quinazoline [M+H]⁺ F_I Quinazolinyl Cation [M+H-127]⁺ M->F_I - I• F_HI Quinazolyne [M+H-128]⁺ M->F_HI - HI F_I_frag Loss of HCN [M+H-127-27]⁺ F_I->F_I_frag -HCN

Caption: Predicted fragmentation pathways for an iodo-quinazoline derivative.

Comparative Analysis: Positional Isomers

The position of the iodine atom on the quinazoline ring can influence the relative abundance of fragment ions. For instance, iodine substitution on the benzene portion of the ring versus the pyrimidine portion may alter the propensity for certain ring cleavages or HI loss. While specific literature on iodo-quinazoline isomers is scarce, we can predict that the most stable resulting cation will be the preferred fragmentation pathway.

Precursor Ion (Isomer)Primary FragmentPredicted Relative AbundanceRationale
6-Iodo-Quinazoline[M+H-127]⁺HighForms a stable aryl cation. Loss of I• is highly favored.
[M+H-128]⁺ModerateLoss of HI is possible but may be less favored than radical loss.
2-Iodo-Quinazoline[M+H-127]⁺HighForms a heterocyclic cation. Loss of I• is expected to be a major pathway.
[M+H-27]⁺LowFragmentation of the quinazoline core may be less competitive than C-I bond cleavage.

This table presents predicted relative abundances based on general fragmentation principles. Actual results may vary depending on experimental conditions.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol provides a general framework for analyzing iodo-quinazoline derivatives using a Q-TOF mass spectrometer coupled with liquid chromatography (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the iodo-quinazoline derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Incorporate an internal standard if quantitative analysis is required.

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: Water with 0.1% formic acid (to promote protonation).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from 5% to 95% B over several minutes should be optimized to achieve good separation.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: ESI Positive ([M+H]⁺).

  • Capillary Voltage: 3.0-4.0 kV.

  • Cone/Declustering Potential: 20-40 V. A higher voltage may induce in-source fragmentation, which can be useful for targeted detection of iodine loss.[6]

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

  • Acquisition Mode:

    • MS Scan: Acquire survey scans over a range of m/z 50-1000 to identify the protonated molecule.

    • MS/MS (Tandem MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID).

    • Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to observe the full spectrum of fragment ions. The optimal energy will depend on the stability of the specific derivative.

4. Data Analysis:

  • Identify the accurate mass of the precursor ion and confirm its elemental composition.

  • Analyze the MS/MS spectrum to identify key fragments, such as the loss of 127 Da (I•) and 128 Da (HI).

  • Use the accurate mass of fragment ions to propose their elemental compositions and confirm the fragmentation pathways.

Conclusion

While direct experimental data for the mass spectrometric fragmentation of a wide range of iodo-quinazoline derivatives is limited in the public domain, a robust predictive model can be constructed by combining the known fragmentation patterns of the quinazoline core with the well-established behavior of iodo-aromatic compounds. The key diagnostic fragmentations are the loss of an iodine radical (127 Da) and hydrogen iodide (128 Da). The monoisotopic nature of iodine simplifies spectral interpretation. This guide provides a foundational framework for researchers to approach the structural elucidation of these important molecules, enabling faster and more confident characterization in drug discovery and development workflows.

References

  • Quantitative Chemical Proteomics Profiling Differentiates Erlotinib from Gefitinib in EGFR Wild-Type Non–Small Cell Lung Carcinoma Cell Lines. American Association for Cancer Research Journals. [Link]

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  • Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. Science Publishing Group. [Link]

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  • C6H5Cl mass spectrum of chlorobenzene fragmentation pattern... Doc Brown's Advanced Organic Chemistry. [Link]

  • Isotopes: Br and Cl. Chemistry LibreTexts. [Link]

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  • Induced in-source fragmentation for the selective detection of organic bound iodine by liquid chromatography/electrospray mass spectrometry. PubMed. [Link]

  • mass spectrum of 1-iodobutane C4H9I... Doc Brown's Advanced Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to the Definitive Identification of 4-Chloro-2-ethyl-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative for an Unambiguous Reference Standard

In the landscape of pharmaceutical development and synthetic chemistry, the quinazoline scaffold is a cornerstone for creating potent therapeutic agents.[1] Molecules like 4-Chloro-2-ethyl-6-iodoquinazoline are critical intermediates, where each substituent is precisely placed to enable subsequent synthetic transformations, such as in the development of kinase inhibitors.[2][3] The absolute identity and purity of such an intermediate are not mere data points; they are the foundation upon which the validity of subsequent research and the safety of potential therapeutics are built.

This guide provides a multi-faceted analytical strategy for the definitive identification and purity assessment of this compound. We will move beyond a simple listing of techniques to explain the causality behind our analytical choices, establishing a self-validating workflow that ensures the highest degree of confidence in your reference standard. We will compare the primary and orthogonal analytical techniques, providing the rationale and experimental data needed to establish an unimpeachable chemical identity.

Purity First: The Chromatographic Assessment

Before delving into structural elucidation, we must first establish the purity of the material. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, capable of separating the target compound from starting materials, by-products, and degradants.

Causality of Method Selection: For a molecule like this compound, a reversed-phase (RP) method is the logical starting point due to its relatively nonpolar, aromatic structure.[4] A C18 column provides the necessary hydrophobic interaction to retain the molecule, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution.[5][6] UV detection is ideal, as the quinazoline ring system exhibits strong absorbance.[4]

Potential Impurities: Based on common synthetic routes for similar compounds, such as the chlorination of a quinazolin-4-ol precursor[2][7], potential process-related impurities could include:

  • 6-iodo-2-ethylquinazolin-4-ol: The unreacted precursor to the chlorination step.

  • 4-Chloro-6-iodoquinazoline: An intermediate if the ethyl group is added in a separate step.

These impurities have different polarities and will be readily separated by the optimized HPLC method.

Comparative HPLC Performance
ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale & Recommendation
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mmStandard workhorse for quinazoline derivatives.[6]
Mobile Phase Acetonitrile:Water (70:30 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient: 50% B to 95% B over 15 minFormic acid ensures good peak shape and MS compatibility.[8] A gradient is superior for resolving impurities with different polarities.
Flow Rate 1.0 mL/min1.0 mL/minStandard for analytical scale.
Detection UV at 254 nmUV at 254 nmQuinazolines show strong absorbance at this wavelength.[4][6]
Performance Shorter run time, may co-elute closely related impurities.Longer run time, provides superior resolution of potential impurities.Method B is recommended for reference standard qualification due to its enhanced resolving power.

Definitive Identification: Spectroscopic & Spectrometric Analysis

Once purity is established, a combination of spectroscopic techniques is required to confirm the molecular structure unequivocally.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the precise molecular weight and elemental composition, acting as the first gatekeeper for structural confirmation.

Expert Insight: For a halogenated compound like this, the isotopic pattern is a dead giveaway. Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[9] This results in a characteristic M+ and M+2 peak pattern, separated by 2 m/z units, with a relative intensity of ~3:1. This is a non-negotiable feature for any chlorine-containing molecule. Furthermore, the carbon-iodine bond is the weakest of the carbon-halogen bonds, often leading to a prominent fragment ion corresponding to the loss of iodine ([M-127]⁺).[10][11]

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₀H₈ClIN₂

  • Monoisotopic Mass: 317.94 g/mol

  • Key Ion Clusters (m/z):

    • [M]⁺: 317.9 (for ³⁵Cl), Relative Intensity: 100%

    • [M+2]⁺: 319.9 (for ³⁷Cl), Relative Intensity: ~33%

  • Primary Fragment: [M-I]⁺ at m/z 191.0

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

While MS confirms the mass, NMR spectroscopy reveals the atomic connectivity, providing the definitive architectural blueprint of the molecule. Both ¹H and ¹³C NMR are essential.

Expert Insight: The ¹H NMR spectrum is particularly informative. We can predict the chemical shifts and splitting patterns for every proton in the molecule based on its chemical environment. The ethyl group will present as a classic quartet and triplet. The three protons on the iodo-substituted ring and the single proton on the chloro-substituted ring will appear as distinct signals in the aromatic region, with their coupling providing clear evidence of their relative positions.

Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data
AssignmentPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)Rationale
-CH₂-CH₃ ~1.4 (t, 3H, J=7.6 Hz)~14Standard aliphatic methyl group coupled to a methylene.
-CH₂-CH₃ ~3.1 (q, 2H, J=7.6 Hz)~30Methylene group adjacent to the electron-deficient quinazoline ring, causing a downfield shift.
H-5 ~8.1 (d, 1H, J=8.8 Hz)~128Influenced by the adjacent nitrogen and deshielded.
H-7 ~8.2 (dd, 1H, J=8.8, 2.0 Hz)~140Coupled to both H-5 and H-8.
H-8 ~8.6 (d, 1H, J=2.0 Hz)~122Deshielded by the iodine atom and adjacent nitrogen.
C-2 -~163Carbon attached to two nitrogens and the ethyl group.
C-4 -~155Carbon bearing the chlorine atom.
C-6 -~95Carbon directly attached to iodine, showing a significant upfield shift.
Other Ar-C -~120-150Remaining aromatic carbons in the quinazoline core.

Note: Predicted values are based on standard substituent effects on the quinazoline scaffold. Actual experimental values may vary slightly.

Elemental Analysis: The Final Formulaic Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, offering an orthogonal confirmation of the molecular formula derived from mass spectrometry.

Theoretical vs. Acceptable Experimental Values for C₁₀H₈ClIN₂:

Element Theoretical % Acceptable Range
Carbon (C) 37.71% 37.41 - 38.01%
Hydrogen (H) 2.53% 2.23 - 2.83%
Nitrogen (N) 8.79% 8.49 - 9.09%

An experimental result within ±0.3% of the theoretical value is considered a confirmation of the empirical formula.

Workflow & Method Comparison

Caption: Logical workflow for qualifying a chemical reference standard.

Head-to-Head Technique Comparison
TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Purity, presence of impuritiesHighly quantitative, excellent for resolving mixtures[12]Provides no definitive structural information
Mass Spec. Molecular weight, elemental formula, isotopic pattern[13]High sensitivity, confirms Cl presence via M+2 peak[9]Isomers are often indistinguishable, destructive technique
NMR (¹H, ¹³C) Unambiguous 3D structure and connectivityDefinitive structural elucidation, non-destructive[13]Lower sensitivity, requires more sample (~5-10 mg)
Elemental Empirical formula (%C, H, N)Orthogonal confirmation of compositionRequires high purity, provides no structural data[13]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis (Gradient Method)
  • Column: C18 reversed-phase, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-17 min: 50% to 95% B

    • 17-20 min: 95% B

    • 20-22 min: 95% to 50% B

    • 22-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of Acetonitrile:Water (1:1) to make a 0.1 mg/mL solution. Filter through a 0.22 µm syringe filter before injection.[4]

  • Detection: UV Diode Array Detector (DAD), monitoring at 254 nm.

  • Acceptance Criteria: Main peak should represent >99.5% of the total peak area.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Sample Infusion: Introduce the sample solution (from HPLC prep, further diluted 100-fold) directly into the source at 5 µL/min.

  • Data Acquisition: Scan from m/z 100-500.

  • Data Analysis:

    • Confirm the m/z of the monoisotopic mass to within 5 ppm of the theoretical value (317.9421).

    • Verify the presence of the [M+2]⁺ ion at ~m/z 319.9392.

    • Confirm the relative intensity of the [M]⁺:[M+2]⁺ cluster is approximately 3:1.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire 1024-2048 scans with proton decoupling.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

  • Data Analysis: Integrate all peaks in the ¹H spectrum and assign all signals based on their chemical shift, multiplicity, and coupling constants, comparing them to the predicted values.

Conclusion

The definitive identification of a reference standard for this compound is not achieved by a single technique but by the convergence of evidence from a suite of orthogonal analytical methods. By following a logical workflow—establishing purity with HPLC, confirming mass and formula with HRMS and elemental analysis, and finally, elucidating the precise molecular architecture with NMR—we create a self-validating system. This rigorous, evidence-based approach ensures the unequivocal identity of the reference standard, providing the bedrock of confidence required for its use in drug discovery and development.

References

  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
  • BenchChem. (2025). Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
  • Taylor & Francis. (2007, February 7). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of Quinazolin-2-ylboronic Acid Products.
  • Semantic Scholar. (n.d.). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent.
  • Aviv Analytical. (2013, July 11). Organo-Iodine Compounds Analysis by the 5975-SMB GC-MS with Cold EI.
  • Taylor & Francis Online. (2009, January 22). Development and Validation of HPLC Assay of a New Molecule, 6-methyl-3-phenethyl-3, 4-dihydro-1H-quinazoline-2-thione from Solid Lipid Nanoparticles and its Topical Formulations.
  • diabeticstudies.org. (n.d.). Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives.
  • ResearchGate. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Semantic Scholar. (n.d.). Synthesis and characterization of novel polyvalent organoiodine compounds.
  • Guidechem. (2022, September 26). What is the synthesis method of 4-Chloro-6-iodoquinazoline?.
  • PMC. (n.d.). Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives.
  • Wikipedia. (n.d.). Organoiodine chemistry.
  • ACS Publications. (2024, March 19). Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter.
  • JOCPR. (2013, April 15). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives.
  • Simson Pharma Limited. (n.d.). 4-Chloro-6-iodoquinazoline | CAS No- 98556-31-1.
  • Wikipedia. (n.d.). Hypervalent organoiodine compounds.
  • ChemicalBook. (2026, January 13). 4-Chloro-6-iodoquinazoline | 98556-31-1.
  • Rsc.org. (n.d.). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol.
  • PubChem. (n.d.). 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809.
  • Arkat USA. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
  • Sigma-Aldrich. (n.d.). 4-chloro-6-iodoquinazoline AldrichCPR.
  • ChemBK. (2024, April 9). 4-chloro-6-iodoquinazoline.
  • SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • ChemicalBook. (n.d.). 4-CHLORO-2-PHENYLQUINAZOLINE(6484-25-9) 1H NMR spectrum.
  • PubMed. (1972, February). Studies on the chemistry and mass spectrometry of oxoquinazolines.
  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PubChem. (n.d.). 4-Chloro-2-ethyl-6-methylaniline | C9H12ClN | CID 3018019.
  • SpectraBase. (n.d.). 4-Chloro-2-ethynylaniline.

Sources

Safety Operating Guide

4-Chloro-2-ethyl-6-iodoquinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 4-Chloro-2-ethyl-6-iodoquinazoline

Part 1: Chemical Hazard Profile & Stability Assessment

Effective disposal requires understanding why this compound is hazardous.[1] this compound is not merely "chemical waste"; it is a high-energy electrophile designed for reactivity.[1][2]

  • The Reactive Core (C-Cl Bond): The chlorine at the C4 position is highly susceptible to nucleophilic attack.[1][2] In the presence of atmospheric moisture or aqueous waste, it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding quinazolinone.[1] This generates heat and pressurizes waste containers.[1]

  • The Heavy Halogen (C-I Bond): The iodine at C6 classifies this strictly as Halogenated Organic Waste .[1] It cannot be treated via standard oxidizers (bleach) as this may liberate toxic iodine gas (

    
    ).[1]
    
Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Pale yellow to tan powder)Dust inhalation hazard; use powder funnel.[1][2]
Reactivity Moisture Sensitive DO NOT place in general trash.[1][2] Hydrolysis releases corrosive HCl fumes.[1]
Solubility Low in water; High in DMSO, DCM, EtOAcUse halogenated organic solvents for rinsing glassware.[1]
Corrosivity Category 1B (Potential) Causes severe skin burns/eye damage upon contact/hydrolysis.[1][2][3]
Waste Class Halogenated / Toxic / CorrosiveRequires high-temperature incineration.[1][2]

Part 2: Pre-Disposal Stabilization (The "Quenching" Protocol)[1][2]

STOP & ASSESS: Does the material need to be quenched?

  • Pure Solid: Dispose of directly as hazardous waste (skip to Part 3).[1] Do not solvate unnecessarily.

  • Reaction Mixtures/Mother Liquors: If the solution is acidic or contains unreacted starting material, quenching is recommended to prevent container pressurization.[1]

Quenching Protocol (Small Scale < 10g)

Objective: Convert the reactive 4-chloro species to the stable, non-corrosive 4-hydroxy derivative (quinazolinone).[1][2]

  • Preparation: Work in a fume hood. Wear butyl rubber gloves, lab coat, and face shield.[1]

  • Dissolution: Dissolve the waste material in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Neutralization:

    • Slowly add an equal volume of 10% aqueous Sodium Carbonate (

      
      ) .
      
    • Caution: Gas evolution (

      
      ) and heat will occur.[1]
      
    • Stir vigorously for 30 minutes.

  • Verification: Check pH of the aqueous layer.[1] It should remain basic (pH > 9).[1]

  • Separation: Transfer the biphasic mixture to the Halogenated Solvent Waste container. The organic layer contains the deactivated quinazoline; the aqueous layer captures the neutralized acid.

Part 3: Disposal Workflow & Decision Matrix

The following diagram outlines the logical flow for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Material: This compound StateCheck Assess Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidPack Double Bag (poly) or Screw-top Jar (HDPE/Glass) SolidPath->SolidPack LiquidCheck Check pH & Reactivity LiquidPath->LiquidCheck Labeling Label: 'Halogenated Organic' 'Toxic' 'Corrosive' SolidPack->Labeling IsAcidic Acidic/Reactive? LiquidCheck->IsAcidic Quench Perform Alkaline Quench (10% Na2CO3) IsAcidic->Quench Yes (pH < 4) Combine Combine into Halogenated Waste Stream IsAcidic->Combine No (Stable) Quench->Combine Combine->Labeling

Figure 1: Decision matrix for the safe disposal of halogenated quinazoline derivatives.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.[1][2]

    • Why: Avoid metal containers; residual HCl hydrolysis can corrode metal, leading to leaks.[1]

  • Transfer: Transfer solid using a disposable spatula.[1] Do not generate dust.[1][4]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "this compound (Solid)."[1][2]

    • Hazards: Check "Toxic" and "Corrosive."[1][3][5]

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary container until pickup.

Scenario B: Liquid Waste (HPLC Waste / Reaction Mixtures)
  • Segregation: STRICTLY segregate into the Halogenated Solvent stream.[1]

    • Critical: Do not mix with oxidizing acids (Nitric/Perchloric) or strong alkali waste without prior neutralization.[1]

  • Compatibility: Ensure the waste solvent is compatible (e.g., DCM, Chloroform, Ethyl Acetate).[1]

  • Venting: If the waste was recently quenched or acidified, use a vented cap for the first 24 hours to prevent pressure buildup from off-gassing.[1]

Scenario C: Contaminated Debris (Gloves/Paper)[1][2]
  • Collection: Place contaminated gloves, weigh boats, and paper towels into a clear thick-walled polyethylene bag (6 mil).[1]

  • Sealing: Goose-neck seal the bag (twist and tape).

  • Disposal: Place the sealed bag into the solid hazardous waste drum (often the "Dry Debris" drum). Do not place in regular trash or biohazard bins.

Part 5: Regulatory & Emergency Information

Waste Classification Codes

Proper coding ensures the waste is incinerated at the correct temperature to destroy the halogenated ring system.[1]

AuthorityCodeClassification Description
US EPA (RCRA) D002 Corrosive (if pH < 2 or hydrolyzes to acid).[1][2]
US EPA (RCRA) D022 Chloroform (if used as solvent).[1][2]
EU EWC 07 01 03* Organic halogenated solvents, washing liquids, and mother liquors.[1]
DOT Shipping UN 2923 Corrosive solids, toxic, n.o.s. (this compound).[1][2]
Emergency Spill Response
  • Minor Spill (< 5g):

    • Evacuate immediate area.[1][3][4][6][7]

    • Cover spill with Dry Sand or Vermiculite (Do not use paper towels, they may react).[1]

    • Scoop into a waste jar.

    • Wipe area with dilute Sodium Bicarbonate solution to neutralize residual acidity.[1]

  • Skin Contact:

    • Immediate Flush: Wash with soap and water for 15 minutes.[1]

    • Hydrolysis Risk: The compound hydrolyzes on skin moisture to form acid.[1] Seek medical attention if burning sensation persists.

References

  • National Research Council.[1][8] (2011).[1][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][8] [Link]1][2]

  • U.S. Environmental Protection Agency.[1][9] (2024).[1][3][6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]1][2]

  • PubChem.[1] (n.d.). 4-Chloroquinazoline Compound Summary. National Library of Medicine.[1] [Link]1][2]

  • Occupational Safety and Health Administration (OSHA).[1][6] (2012).[1][6] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]1][2]

Sources

Personal protective equipment for handling 4-Chloro-2-ethyl-6-iodoquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

4-Chloro-2-ethyl-6-iodoquinazoline is not a benign building block. As a Senior Application Scientist, I urge you to look beyond the generic "Irritant" label often found on preliminary SDS documents for rare intermediates.

Structurally, this molecule possesses a labile chlorine at the 4-position of the quinazoline ring. In the presence of moisture (even atmospheric humidity), it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding 4-hydroxyquinazoline. Furthermore, the 4-chloro moiety is a potent electrophile, making this compound a likely skin sensitizer and potential alkylating agent.

Immediate Directive: Treat this compound as a Corrosive Solid and a High-Potency Sensitizer . All handling must occur inside a certified chemical fume hood.[1]

Hazard Analysis & Mechanistic Justification

To select the correct PPE, we must understand the chemical behavior of the threat.[2]

FeatureChemical BehaviorSafety Implication
4-Chloro Group Highly electrophilic; susceptible to Nucleophilic Aromatic Substitution (

).
Sensitization Risk: Can alkylate skin proteins, leading to allergic contact dermatitis. Corrosive Risk: Hydrolyzes on moist skin/mucosa to form HCl.
6-Iodo Group Heavy halogen; weak C-I bond.Photolability: Light sensitivity may degrade the compound, releasing free iodine (

) or radicals. Waste: Requires segregation into halogenated waste streams.[1]
Physical State Solid (Powder/Crystal).Inhalation Risk: Dust generation during weighing is the primary exposure vector.

PPE Matrix: The Defense System

Do not rely on standard "blue nitrile" gloves alone. Chlorinated heterocycles can permeate thin nitrile rubber faster than expected, especially when dissolved in organic solvents like DCM or DMF.

Personal Protective Equipment Specifications
ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm). If hood is unavailable (Emergency only):P100/N95 Respirator .Primary containment of dust and HCl vapors.
Ocular Chemical Splash Goggles (ANSI Z87.1+). Prohibited: Standard safety glasses with side shields.Goggles seal against the face, preventing corrosive dust or hydrolyzed acid vapors from bypassing the lens.
Dermal (Hands) Double Gloving Technique: Inner: 4 mil Nitrile (High dexterity). Outer: 8 mil Nitrile or Silver Shield® (Laminate) for stock solutions.Self-Validating Step: Inspect inner glove immediately upon removing outer glove. Any discoloration indicates breakthrough.
Dermal (Body) Tyvek® Lab Coat or Sleeve Covers over standard cotton coat.Cotton absorbs chemicals and holds them against the skin. Tyvek repels dust and splashes.

Operational Protocol: Step-by-Step Handling

This protocol is designed as a closed-loop system to prevent cross-contamination.

Phase 1: Preparation & Weighing
  • Static Control: Iodinated compounds are heavy and prone to static charge. Use an anti-static gun or ionizing bar inside the balance draft shield to prevent powder scattering.

  • Lining: Place a disposable absorbent pad (plastic side down) in the hood. This defines the "Hot Zone."

  • Weighing:

    • Do not weigh directly into a flask. Weigh into a glass weighing boat or vial.

    • Why? If you spill on the balance, decontamination is difficult. Spilling into a boat allows for easy containment.

Phase 2: Solubilization & Reaction
  • Solvent Addition: When dissolving (e.g., in DMF or DMSO), add solvent slowly .

    • Risk:[3][4][5][6] If the compound has partially hydrolyzed in the bottle, adding solvent may liberate trapped HCl gas, causing pressure buildup.

  • Vessel Management: Keep reaction vessels capped with a septum and vented via a needle to an inert gas line (Nitrogen/Argon) to exclude moisture.

Phase 3: Decontamination & Cleanup
  • The Quench Solution: Prepare a 5% Sodium Bicarbonate (

    
    )  solution.
    
  • Wipe Down:

    • Apply

      
       solution to paper towels (do not spray directly to avoid aerosolizing dust).
      
    • Wipe the "Hot Zone" and balance area.

    • Validation: A bubbling reaction indicates the neutralization of acidic hydrolysis products.

    • Follow with a water rinse, then ethanol.

Waste Disposal Strategy

Improper disposal of iodinated compounds can contaminate non-halogenated waste streams, leading to expensive regulatory fines.

  • Solid Waste: Dispose of gloves, weighing boats, and contaminated paper towels in a Hazardous Solid Waste container labeled "Toxic/Corrosive Debris."

  • Liquid Waste:

    • Category: Halogenated Organic Waste .

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid), as this can oxidize the iodine moiety to free Iodine (

      
      ), creating toxic purple vapors.
      
    • Labeling: Explicitly list "this compound" on the tag. Do not use generic abbreviations.

Visualizing the Safety Workflow

The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.

SafetyProtocol cluster_0 Fume Hood 'Hot Zone' Start Start: Risk Assessment PPE Don PPE: Double Nitrile + Goggles Start->PPE Check Hood Check: Flow > 80 fpm? PPE->Check Weigh Weighing: Use Static Control Check->Weigh Pass Stop STOP: Maintenance Required Check->Stop Fail React Reaction Setup: Inert Atmosphere Weigh->React Decon Decon: 5% NaHCO3 Wipe React->Decon Waste Disposal: Halogenated Stream Decon->Waste

Figure 1: Operational workflow ensuring containment from weighing to disposal. Note the critical 'Hood Check' gate before handling open powder.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16061369 (Quinazoline derivatives). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms (HCS/HazCom 2012). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets (Section on Halogenated Heterocycles). Retrieved from [Link]

  • University of California, San Diego (UCSD). (2023). Standard Operating Procedure: Chlorinated Compounds and Sensitizers. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.